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  • Product: 5,5-Dimethylbarbituric acid
  • CAS: 24448-94-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 5,5-Dimethylbarbituric Acid: pKa, Aqueous Solubility, and Thermodynamic Behavior

Executive Summary As a Senior Application Scientist, I present this technical whitepaper to elucidate the physicochemical properties of 5,5-dimethylbarbituric acid (5,5-DMBA). For researchers in drug development, supramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to elucidate the physicochemical properties of 5,5-dimethylbarbituric acid (5,5-DMBA). For researchers in drug development, supramolecular chemistry, and computational modeling, understanding the precise ionization behavior (pKa) and aqueous solubility of pyrimidinetrione derivatives is non-negotiable. This guide deconstructs the structural mechanisms driving 5,5-DMBA's physical properties, provides validated thermodynamic data, and establishes rigorous, self-validating experimental protocols for laboratory replication.

Structural & Mechanistic Insights: The pKa Shift

Barbituric acid derivatives are foundational scaffolds in medicinal chemistry. Unsubstituted barbituric acid is highly acidic (pKa ~4.0) due to the active methylene group at the C5 position, which readily enolizes to form a highly resonance-stabilized anion.

However, 5,5-DMBA features di-substitution at the C5 position with two methyl groups. This steric and electronic modification completely blocks C5-enolization. Consequently, deprotonation is forced to occur at the imide nitrogens (N1 or N3). This shift in the ionization mechanism results in a significantly higher measured pKa of 8.51 (1[1]). Fragment-based computational predictions often fail to account for this properly, estimating values around 7.90 to 7.95, which highlights the necessity of empirical validation for sterically hindered pyrimidinetriones (2[2], 1[1]).

G cluster_0 5,5-DMBA (C5-Disubstituted) cluster_1 Barbituric Acid (Unsubstituted) A Neutral 5,5-DMBA B N-Imide Anion (pKa = 8.51) A->B N1/N3 Deprotonation C Neutral Barbituric Acid D C5-Enolate Anion (pKa ~ 4.0) C->D C5 Deprotonation

Figure 1: Mechanistic divergence in ionization between 5,5-DMBA and unsubstituted barbituric acid.

Physicochemical & Thermodynamic Profile

The thermodynamic stability of 5,5-DMBA dictates its solubility and formulation potential. Single-crystal X-ray diffraction (SCXRD) reveals a robust three-dimensional network driven by N−H···O═C hydrogen bonds (3[3]).

Table 1: Physicochemical & Thermodynamic Properties of 5,5-DMBA
PropertyValueExperimental Context
Molecular Formula C₆H₈N₂O₃-
Molecular Weight 156.14 g/mol -
Melting Point 277–280 °CIndicates high crystal lattice energy (4[4]).
pKa (Measured) 8.51Potentiometric titration via N-deprotonation[1].
pKa (Predicted) 7.90 ± 0.10Computationally estimated[2].
Aqueous Solubility 2.829 g/L (at 25 °C)Shake-flask equilibrium[2].
Enthalpy of Sublimation (ΔsubH) 115.8 ± 0.5 kJ/molDerived from static bomb calorimetry[3].
Gas-Phase Formation Enthalpy -590.6 ± 2.3 kJ/molValidated via G3-level DFT calculations[3].

Aqueous Solubility Profile

The aqueous solubility of 5,5-DMBA is fundamentally tied to its crystal lattice energy, reflected by its high melting point of 277–280 °C[4]. Overcoming this lattice energy requires significant solvation energy. At 25 °C, the intrinsic aqueous solubility is 2.829 g/L[2].

Because the pKa is 8.51, the compound exists almost entirely in its neutral, unionized form in standard physiological environments (pH 1.2 to 7.4). Significant solubility enhancement via ionization only occurs in alkaline conditions (pH > 8.5), following the Henderson-Hasselbalch relationship.

Experimental Methodologies

Protocol 1: High-Precision Potentiometric Titration for pKa Determination
  • Step 1: Solvent Preparation. Boil and cool deionized water under an argon stream to remove dissolved CO₂.

  • Step 2: Sample Dissolution. Dissolve 5,5-DMBA to a concentration of 1 mM in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Step 3: Titrant Standardization. Standardize 0.1 M KOH using potassium hydrogen phthalate (KHP).

  • Step 4: Titration. Titrate the solution from pH 3.0 to 11.0 using a high-precision automated titrator.

  • Causality & Self-Validation: Why use argon purging? CO₂ dissolves in water to form carbonic acid, which acts as a competing weak acid. In high-precision potentiometry, this introduces a systematic error in the inflection point. Purging ensures the measured pKa is strictly that of the 5,5-DMBA imide proton. To self-validate, perform a reverse titration (pH 11.0 to 3.0) with 0.1 M HCl. Hysteresis between the forward and reverse curves indicates non-equilibrium conditions or electrode fouling.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility
  • Step 1: Saturation. Add excess 5,5-DMBA solid to a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) in a sealed borosilicate glass vial.

  • Step 2: Equilibration. Submerge the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C for 72 hours.

  • Step 3: Phase Separation. Ultracentrifuge the suspension at 15,000 rpm for 15 minutes to pellet all microcrystals.

  • Step 4: Quantification. Dilute the supernatant and analyze via HPLC-UV at the compound's λ_max.

  • Causality & Self-Validation: Why a 72-hour incubation? Shaking ensures the system overcomes metastable supersaturation, reaching true thermodynamic equilibrium. To self-validate the system, extract the remaining solid phase post-centrifugation and analyze it via X-Ray Powder Diffraction (XRPD). This verifies that the original anhydrous crystal lattice has not transformed into a hydrate pseudopolymorph during the aqueous incubation.

G N1 1. Solid Phase Equilibration Add excess 5,5-DMBA to buffer N2 2. Thermostatic Shaking 72h at 25.0 ± 0.1 °C N1->N2 N3 3. Phase Separation Ultracentrifugation to remove microcrystals N2->N3 N4 4. Supernatant Analysis HPLC-UV Quantification N3->N4 N5 5. Data Validation Check solid phase via XRPD N4->N5

Figure 2: Self-validating shake-flask workflow for thermodynamic aqueous solubility determination.

Computational Validation

Modern drug development heavily relies on computational predictions, yet barbiturate derivatives often expose the limitations of fragment-based models. To resolve thermochemical discrepancies, Density Functional Theory (DFT) and G3-level calculations are employed. These advanced models accurately predict the gas-phase formation enthalpy (−590.6 ± 2.3 kJ/mol) and align with the experimentally derived sublimation enthalpy (115.8 ± 0.5 kJ/mol) within a 2–3% margin of error (3[3]). This highlights the necessity of combining high-level quantum mechanical modeling with empirical validation to fully map the physicochemical profile of 5,5-DMBA.

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Exploratory

Structural Elucidation and X-ray Crystallography of 5,5-Dimethylbarbituric Acid: A Technical Whitepaper

Introduction & Rationale Barbituric acid derivatives serve as fundamental model systems in solid-state chemistry due to their high propensity for polymorphism and their ability to form predictable, highly ordered supramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Barbituric acid derivatives serve as fundamental model systems in solid-state chemistry due to their high propensity for polymorphism and their ability to form predictable, highly ordered supramolecular networks. Among these, 5,5-dimethylbarbituric acid (5,5-DMBA) is a critical parent compound. Understanding its exact crystallographic parameters and thermodynamic stability is essential for drug development professionals and materials scientists engineering active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the single-crystal X-ray diffraction (SCXRD) profile, conformational geometry, and self-validating experimental workflows required to characterize 5,5-DMBA.

Crystallographic Profiling & Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that 5,5-dimethylbarbituric acid crystallizes in a highly ordered monoclinic lattice[1]. The precise spatial arrangement of atoms within this lattice is defined by the unit cell parameters, which dictate the macroscopic properties of the crystalline powder[2].

Quantitative Crystallographic Data

The fundamental parameters defining the size, shape, and symmetry of the 5,5-DMBA unit cell are summarized in Table 1.

Table 1: Crystallographic Data for 5,5-Dimethylbarbituric Acid

Parameter Value
Chemical Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Axis a 9.478 (2) Å
Unit Cell Axis b 11.660 (2) Å
Unit Cell Axis c 6.837 (1) Å

| Angle β (Beta) | 106.65 (3)° |

Conformational Geometry

Unlike the planar structure of unsubstituted aromatic pyrimidines, the pyrimidine ring of 5,5-DMBA is non-planar[2]. High-resolution SCXRD confirms that the molecule adopts a C5-endo envelope conformation [2]. This specific geometry is the global conformational energy minimum for this class of substituted barbituric acids[3].

  • Causality of Conformation: The sp³ hybridization at the C5 position, combined with the steric bulk of the gem-dimethyl groups, forces the C5 carbon atom to deviate significantly from the mean plane formed by the other atoms in the ring. This puckering relieves steric strain between the methyl groups and the adjacent C4/C6 carbonyl oxygens, stabilizing the monomeric unit before it integrates into the crystal lattice[3].

Supramolecular Architecture & Thermodynamics

The solid-state stability of 5,5-DMBA is driven by a robust network of intermolecular forces. In the crystal structure, strong N−H···O═C hydrogen bonds lead to the formation of 1D supramolecular ribbons[1]. These ribbons are subsequently cross-linked by weaker C−H···O═C interactions, ultimately assembling into a rigid three-dimensional network[1].

HBond_Network M1 5,5-Dimethylbarbituric Acid Monomer (C5-endo) R1 Strong N-H···O=C Hydrogen Bonds M1->R1 Self-Assembly R2 1D Supramolecular Ribbons R1->R2 R3 Weak C-H···O=C Interactions R2->R3 Cross-linking R4 3D Crystal Lattice Network R3->R4

Hierarchical supramolecular assembly of 5,5-dimethylbarbituric acid via hydrogen bonding.

Thermochemical Grounding

The strength of this hydrogen-bonded network is quantitatively reflected in the compound's thermochemical properties. Static bomb combustion calorimetry and transpiration methods have been used to precisely determine the enthalpies of formation and sublimation[1].

Table 2: Thermochemical Properties of 5,5-DMBA (at T = 298.15 K) [1]

Thermochemical Property Value
Standard Molar Enthalpy of Formation (Crystalline) −(706.4 ± 2.2) kJ·mol⁻¹
Standard Molar Enthalpy of Formation (Gas Phase) −(590.6 ± 2.3) kJ·mol⁻¹

| Enthalpy of Sublimation | (115.8 ± 0.5) kJ·mol⁻¹ |

The high enthalpy of sublimation (115.8 kJ·mol⁻¹) directly correlates with the energy required to break the extensive 3D N−H···O═C and C−H···O═C hydrogen bonding network during the phase transition from solid to gas[1].

Standardized SCXRD Experimental Protocol

To achieve publication-quality crystallographic data, researchers must employ a self-validating workflow. The following protocol details the mechanistic reasoning behind each phase of the X-ray diffraction experiment.

SCXRD_Workflow N1 1. Recrystallization (Slow Evaporation) N2 2. Crystal Selection & Cryo-Mounting N1->N2 N3 3. X-ray Data Collection (CCD Diffractometer) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Anisotropic Refinement (SHELXL) N4->N5 N6 6. Topological Analysis & Validation N5->N6

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis of 5,5-dimethylbarbituric acid.

Step 1: Crystal Growth via Slow Evaporation
  • Action: Dissolve crude 5,5-DMBA in a hot ethanol/water solvent system and allow for slow solvent evaporation at 298 K.

  • Causality: Rapid precipitation traps solvent molecules and induces lattice defects (such as twinning). Slow evaporation ensures thermodynamic control, yielding single, macroscopic crystals with the highly ordered internal lattices required for coherent, high-resolution X-ray scattering.

Step 2: Cryo-Mounting and Orientation
  • Action: Select an optically clear crystal under a polarizing microscope, coat it in Paratone-N oil, mount it on a micro-loop, and flash-cool to 100 K in a nitrogen stream.

  • Causality: The inert oil displaces surface water and freezes to form a rigid, amorphous matrix, preventing mechanical stress on the crystal. Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensities and improves the precision of the resulting atomic coordinates.

Step 3: Data Collection and Integration
  • Action: Irradiate the sample with Mo Kα radiation (λ = 0.71073 Å) on a CCD diffractometer (e.g., Nonius Kappa), utilizing φ and ω scans[1].

  • Causality: Mo Kα radiation provides the optimal wavelength to penetrate the crystal while minimizing absorption effects for light-atom (C, H, N, O) structures. Comprehensive angular scans ensure high redundancy and complete coverage of the asymmetric unit.

Step 4: Structure Solution and Self-Validation
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL)[1]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation System: The crystallographic protocol is inherently self-validating. An accurate structural model is mathematically confirmed when:

    • The unweighted R-factor (R₁) drops below 0.05 (5%).

    • The weighted R-factor (wR₂) converges below 0.15.

    • The residual electron density map (Δρ) shows no peaks or holes exceeding ±0.5 e/ų. Meeting these criteria proves that all experimental electron density has been correctly assigned to the 5,5-DMBA molecular model.

References

  • Experimental and Computational Thermochemical Study and Solid-Phase Structure of 5,5-Dimethylbarbituric Acid | The Journal of Physical Chemistry A - ACS Publications |[Link]

  • The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids and Analysis of Unequal C5–X and C5–X′ Bond Lengths (X = X′ = F, Cl, Br or Me) in 5,5-Disubstituted Barbituric Acids | PMC - National Institutes of Health |[Link]

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Foundational

The Structural Elucidation of 5,5-Dimethylbarbituric Acid: A Definitive NMR Spectroscopy Guide

Target Audience: Analytical Chemists, Polymer Scientists, and Drug Development Professionals Compound: 5,5-Dimethylbarbituric acid (CAS: 24448-94-0) As a Senior Application Scientist, I frequently encounter challenges wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Polymer Scientists, and Drug Development Professionals Compound: 5,5-Dimethylbarbituric acid (CAS: 24448-94-0)

As a Senior Application Scientist, I frequently encounter challenges where researchers misinterpret the nuclear magnetic resonance (NMR) spectra of heterocyclic compounds due to a lack of mechanistic understanding. 5,5-Dimethylbarbituric acid (5,5-DMBA) serves as a masterclass in structural elucidation. Unlike its parent compound, barbituric acid, 5,5-DMBA possesses a unique molecular architecture that fundamentally alters its spectroscopic behavior.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR characterization of 5,5-DMBA, detailing the physics of its solvation, the electronic environment of its nuclei, and field-proven protocols for acquiring self-validating spectral data.

Molecular Architecture & The Causality of the "Locked" Keto State

To understand the NMR spectrum of 5,5-DMBA, one must first understand the structural causality that dictates its behavior in solution.

In unsubstituted barbituric acid, the presence of two α -protons at the C5 position allows the molecule to undergo rapid keto-enol tautomerism. This dynamic exchange broadens NMR signals and complicates spectral interpretation. However, in 5,5-dimethylbarbituric acid, the substitution of these protons with two methyl groups completely blocks enolization at the C5 carbon. The molecule is permanently locked in its tri-keto form (pyrimidine-2,4,6(1H,3H,5H)-trione) ()[1].

Because the structure is locked, the resulting NMR resonances are exceptionally sharp and predictable, making 5,5-DMBA an ideal building block for supramolecular architectures and a reliable precursor in organic synthesis.

G B Barbituric Acid (Protons at C5) T Keto-Enol Tautomerism (Complex/Broad NMR Spectra) B->T D 5,5-Dimethylbarbituric Acid (Methyls at C5) L Locked Tri-Keto Form (No Enolization Possible) D->L S Sharp, Predictable NMR Resonances L->S

Mechanistic causality of keto-enol tautomerism locking in barbiturates.

Solvation Physics: Why DMSO- d6​ ?

A common mistake in the laboratory is attempting to dissolve 5,5-DMBA in chloroform- d (CDCl 3​ ). Single-crystal X-ray diffraction studies reveal that 5,5-DMBA forms an intricate three-dimensional network in the solid state, driven by strong N−H···O═C hydrogen bonds that assemble into distinct molecular ribbons ()[2].

Non-polar solvents lack the hydrogen-bond-accepting capacity required to disrupt this thermodynamic sink. Therefore, Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) is the mandatory solvent. DMSO acts as a powerful hydrogen-bond acceptor, breaking the supramolecular ribbons and fully solvating the monomer. Furthermore, DMSO- d6​ slows the chemical exchange rate of the N-H protons, allowing them to be observed as a distinct resonance rather than collapsing into the baseline.

Quantitative Data Presentation & Mechanistic Assignment

The tables below summarize the expected chemical shifts for 5,5-DMBA ( 98.0% purity, )[3]. The assignments are grounded in the electronic environment of each nucleus.

Table 1: 1 H NMR Characterization (in DMSO- d6​ , 400 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Electronic Environment
1 H 1.33Singlet (s)6H-CH 3​ (C5)The two methyl groups are chemically and magnetically equivalent. Lacking adjacent protons, they appear as a sharp singlet.
1 H 11.10Broad Singlet (br s)2H-NH (N1, N3)Highly deshielded by the strong electron-withdrawing effect of the flanking C2 and C4/C6 carbonyls. Broadened by quadrupolar relaxation of the 14 N nucleus.
Table 2: 13 C NMR Characterization (in DMSO- d6​ , 100 MHz)
NucleusChemical Shift ( δ , ppm)AssignmentCausality / Electronic Environment
13 C 22.5-CH 3​ (C5)Aliphatic methyl carbons. Slightly deshielded compared to standard alkanes due to proximity to the electron-deficient pyrimidine ring.
13 C 46.8Quaternary C5Strongly deshielded for an aliphatic carbon because it is directly flanked by two highly electronegative α -carbonyl groups (C4, C6).
13 C 150.5Urea Carbonyl (C2)Flanked by two nitrogen atoms. The resonance is typical of a urea-type carbonyl, shielded relative to standard ketones due to nitrogen lone-pair donation.
13 C 173.2Amide Carbonyls (C4, C6)Highly deshielded due to the combined inductive withdrawal of the adjacent nitrogen and the C5 quaternary center.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not treat the NMR spectrometer as a "black box." The following protocol is designed as a self-validating system, meaning each step contains an internal check to prevent downstream errors.

Step-by-Step Methodology
  • Gravimetric Solvation:

    • Action: Weigh exactly 15–20 mg of 5,5-DMBA into a clean vial. Add 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D). Vortex for 30 seconds.

    • Validation Check: Hold the sample to the light. The solution must be completely optically clear. Any turbidity indicates incomplete disruption of the hydrogen-bonded ribbons, which will severely degrade the signal-to-noise (S/N) ratio.

  • Locking, Tuning, and Shimming:

    • Action: Transfer to a 5 mm NMR tube. Insert into the spectrometer. Lock to the 2 H frequency of DMSO. Tune and match the probe for 1 H and 13 C frequencies. Perform gradient shimming (TopShim or equivalent).

    • Validation Check: Before acquiring the full spectrum, acquire a single scan (NS=1). Inspect the residual DMSO- d5​ pentet at 2.50 ppm. If the pentet is asymmetrical or lacks deep clefts between the peaks, your Z-shims are poor. Re-shim until symmetry is achieved.

  • 1 H Acquisition (zg30):

    • Action: Set the relaxation delay (D1) to 2 seconds. Acquire 16 transients (NS=16).

    • Causality: A 2-second delay is sufficient for the methyl protons, ensuring quantitative integration (exactly 3:1 ratio of CH 3​ to NH).

  • 13 C Acquisition (zgpg30):

    • Action: Set D1 to 2 seconds. Acquire 1024 transients (NS=1024).

    • Causality: The quaternary C5 and the three carbonyl carbons lack attached protons. They suffer from long longitudinal relaxation times ( T1​ ) and receive minimal Nuclear Overhauser Effect (NOE) enhancement. A high number of transients is mathematically required to lift these specific signals above the noise floor.

G S1 1. Gravimetric Solvation Dissolve 15 mg in 0.6 mL DMSO-d6 (Breaks H-bond ribbons) S2 2. Lock & Shim Lock to 2H frequency; Optimize Z-shims for homogeneity S1->S2 S3 3. Pulse Calibration Determine 90° pulse width (p1) for quantitative accuracy S2->S3 S4 4. Data Acquisition 1H: zg30 (16 scans) 13C: zgpg30 (1024 scans) S3->S4 S5 5. FID Processing Apodization (LB=0.3 Hz), Fourier Transform, Phase Correction S4->S5

Self-validating workflow for NMR sample preparation and data acquisition.

Advanced Applications: Beyond Basic Characterization

The predictable NMR profile of 5,5-DMBA makes it a critical diagnostic tool in advanced materials research.

Polymer Science & Energy Storage: In the development of Self-Terminated Oligomers with Hyperbranched Architectures (STOBA) for high-safety lithium-ion batteries, researchers utilize 1 H NMR to monitor the Michael addition polymerization of bismaleimide (BMI) with barbituric acid derivatives. Because the C5 position in 5,5-DMBA is locked with methyl groups, researchers can use NMR to prove that polymerization occurs exclusively via the > NH groups rather than the > CH 2​ group, providing precise mechanistic control over the resulting polymer matrix ()[4].

Organometallic Chemistry: When synthesizing dinuclear silicon complexes, 5,5-DMBA acts as a bidentate ligand. 1 H and 13 C NMR spectra of these complexes remain largely unmodified relative to the starting monomer, confirming the structural integrity of the pyrimidine ring. However, complementary 29 Si NMR reveals substantial chemical shifts, proving that the oxygen atoms of the 5,5-DMBA carbonyls are weakly coordinating to the silicon centers to form cyclic oligomers ()[5].

References

  • Title: Experimental and Computational Thermochemical Study and Solid-Phase Structure of 5,5-Dimethylbarbituric Acid Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Dinuclear Silicon Complexes of Uracil, Barbituric Acid, and 5,5-Dimethylbarbituric Acid: Hydrolytic Formation of Cyclic Oligomers Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Critical Review on High-Safety Lithium-Ion Batteries Modified by Self-Terminated Oligomers with Hyperbranched Architectures Source: Polymers (MDPI) URL: [Link]

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Exploratory

mass spectrometry fragmentation pattern of 5,5-dimethylbarbituric acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5,5-Dimethylbarbituric Acid Introduction 5,5-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by two methyl groups at...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5,5-Dimethylbarbituric Acid

Introduction

5,5-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by two methyl groups at the C5 position of the pyrimidine ring. While not a therapeutically used barbiturate itself, it serves as a fundamental structure for understanding the chemical properties and analytical behavior of this class of compounds. Mass spectrometry is an indispensable tool for the structural elucidation and identification of barbiturates in forensic, clinical, and pharmaceutical research. This guide provides an in-depth analysis of the expected fragmentation pattern of 5,5-dimethylbarbituric acid under Electron Ionization (EI), the most common ionization technique for generating reference mass spectra.

Due to the limited availability of published EI mass spectra for this specific compound, this guide is built upon the foundational principles of mass spectrometry and the well-documented fragmentation behavior of analogous heterocyclic compounds. The pathways described herein are predicted based on chemical logic and provide a robust framework for interpreting experimental data.

Ionization: The Initial Step

The fragmentation process begins with ionization. The choice of ionization method profoundly impacts the resulting mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion ([M]•+) and inducing extensive and structurally informative fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, ideal for library matching and structural confirmation.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. It is typically used for less volatile or thermally labile molecules and often results in the formation of protonated ([M+H]+) or deprotonated ([M-H]-) molecules with minimal fragmentation. While less useful for detailed structural elucidation of the core structure through fragmentation, it is highly effective for determining molecular weight and has been used to study the gas-phase acidity of 5,5-dimethylbarbituric acid[1].

This guide will focus on the fragmentation pathways initiated by Electron Ionization due to its prevalence in generating reference spectra for compound identification.

The Molecular Ion ([M]•+)

Upon electron ionization, 5,5-dimethylbarbituric acid (C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ) is expected to form a molecular ion at a mass-to-charge ratio (m/z) of 156.

[M]•+ = m/z 156

In line with the behavior of many barbiturates, the molecular ion peak for 5,5-dimethylbarbituric acid may be of low abundance or even absent in the EI spectrum. The high energy of the EI process can lead to rapid fragmentation, immediately breaking down the molecular ion into more stable daughter ions.

Predicted Primary Fragmentation Pathways

The structure of 5,5-dimethylbarbituric acid dictates its fragmentation. Unlike barbiturates with long alkyl chains at the C5 position, it cannot undergo McLafferty rearrangements. Instead, its fragmentation is predicted to be dominated by alpha-cleavage and ring-opening reactions.

Pathway 1: Alpha-Cleavage (Loss of a Methyl Radical)

The most facile and anticipated initial fragmentation is the homolytic cleavage of a C-C bond alpha to the barbiturate ring's quaternary C5 carbon. This results in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da.

This cleavage produces a resonance-stabilized cation at m/z 141 . This fragment is expected to be a prominent, if not the base, peak in the spectrum due to the stability of the resulting ion.

G M [M]•+ m/z 156 F141 [M - CH₃]⁺ m/z 141 M->F141 - •CH₃

Caption: Initial alpha-cleavage of the molecular ion.

Pathway 2: Ring Cleavage via Retro-Diels-Alder (RDA) Mechanism

Heterocyclic systems like the barbiturate ring are known to undergo characteristic ring-cleavage fragmentations. A highly probable pathway is a retro-Diels-Alder (RDA) type reaction. Following ionization, the ring can cleave, leading to the expulsion of a stable neutral molecule.

A plausible RDA fragmentation involves the cleavage of the C5-C6 and C4-N3 bonds, leading to the loss of methyl isocyanate (CH₃-N=C=O) or isocyanic acid (HN=C=O) and subsequent rearrangements. A key fragmentation for barbiturates involves the cleavage of the ring to produce an ion at m/z 113 . This would result from the initial loss of a methyl radical followed by the loss of carbon monoxide (CO).

Another significant pathway for the barbiturate ring itself is the loss of isocyanic acid (HNCO, 43 Da). Starting from the m/z 141 ion, the loss of an HNCO moiety from the N1-C2-N3 portion of the ring would lead to a fragment at m/z 98 .

G M [M]•+ m/z 156 F141 [M - CH₃]⁺ m/z 141 M->F141 - •CH₃ F98 [C₅H₆NO₂]⁺ m/z 98 F141->F98 - HNCO F113 [C₅H₅N₂O₂]⁺ m/z 113 F141->F113 - CO

Caption: Major fragmentation pathways from the m/z 141 ion.

Pathway 3: Formation of Smaller Ions

Further fragmentation of the primary ions will lead to smaller, characteristic ions.

  • The ion at m/z 98 could lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 70 .

  • A fragment corresponding to the dimethyl-substituted portion of the ring could appear at m/z 70 ([C₄H₆O]•+).

  • The isocyanate-related fragment [CH₃NCO]•+ or [HNCO]•+ could be observed at m/z 57 or m/z 43 , respectively, although these are often of lower intensity.

Summary of Predicted Fragment Ions

The table below summarizes the key ions predicted in the Electron Ionization mass spectrum of 5,5-dimethylbarbituric acid. The relative abundance is a qualitative prediction based on established fragmentation principles.

m/zProposed FormulaNeutral LossProposed Structure/OriginPredicted Relative Abundance
156[C₆H₈N₂O₃]•+-Molecular IonLow to Absent
141[C₅H₅N₂O₃]⁺•CH₃Loss of a methyl radical via alpha-cleavageHigh (likely Base Peak)
113[C₄H₅N₂O₂]⁺•CH₃, COLoss of CO from the m/z 141 fragmentMedium
98[C₄H₄NO₂]⁺•CH₃, HNCOLoss of isocyanic acid from the m/z 141 fragmentMedium to High
70[C₃H₂O₂]•+•CH₃, HNCO, COLoss of CO from the m/z 98 fragmentMedium

Comprehensive Fragmentation Workflow

The following diagram illustrates the interconnectedness of the proposed fragmentation pathways.

fragmentation_pathway mol_ion 5,5-Dimethylbarbituric Acid [M]•+ m/z 156 frag_141 [M - •CH₃]⁺ m/z 141 mol_ion->frag_141 - •CH₃ (Alpha-Cleavage) frag_113 [C₄H₅N₂O₂]⁺ m/z 113 frag_141->frag_113 - CO (Ring Contraction) frag_98 [C₄H₄NO₂]⁺ m/z 98 frag_141->frag_98 - HNCO (Ring Cleavage) frag_70 [C₃H₂O₂]•+ m/z 70 frag_98->frag_70 - CO

Caption: Predicted EI fragmentation pathways for 5,5-dimethylbarbituric acid.

Experimental Protocol: Acquiring an EI Mass Spectrum

For a solid, polar compound like 5,5-dimethylbarbituric acid, direct insertion is often preferred over Gas Chromatography (GC) to avoid thermal degradation and derivatization steps.

Instrumentation:

  • Mass Spectrometer: Any standard single quadrupole, triple quadrupole, or time-of-flight (TOF) mass spectrometer equipped with an Electron Ionization (EI) source.

  • Inlet: Direct Insertion Probe (DIP) or Direct Exposure Probe (DEP).

Methodology:

  • Sample Preparation: A small amount of the crystalline 5,5-dimethylbarbituric acid (typically <1 mg) is placed into a glass capillary tube for the direct insertion probe.

  • Source Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C (optimized to ensure volatilization without degradation)

  • Probe Program:

    • The probe is inserted into the vacuum system.

    • A temperature ramp is applied to the probe (e.g., from 50 °C to 300 °C at a rate of 20 °C/min) to gently volatilize the sample into the ion source.

  • Mass Analyzer Conditions:

    • Scan Range: m/z 40-200

    • Scan Rate: 1-2 scans/second

  • Data Analysis: The spectrum corresponding to the apex of the total ion chromatogram (TIC) peak is extracted, background-subtracted, and analyzed for the key fragment ions as detailed in this guide.

Conclusion

The mass spectrometry fragmentation of 5,5-dimethylbarbituric acid under Electron Ionization is predicted to be a well-defined process initiated by a characteristic alpha-cleavage, leading to the loss of a methyl radical and the formation of a stable ion at m/z 141. Subsequent fragmentation of this ion through ring cleavage and neutral losses of CO and HNCO generates a series of diagnostic ions that can be used for its unambiguous identification. This guide provides a scientifically grounded framework for researchers and drug development professionals to interpret the mass spectra of this and related barbituric acid derivatives.

References

  • Gori, A., et al. (2021). Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. Journal of the American Society for Mass Spectrometry, 32(8), 2137–2145. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Thermochemical Profiling of 5,5-Dimethylbarbituric Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In the realm of pharmaceutical thermodynamics and physical chemistry, barbituric acid derivatives serve as critical model compounds for understanding structure-energy relationships in sedative-hypnotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical thermodynamics and physical chemistry, barbituric acid derivatives serve as critical model compounds for understanding structure-energy relationships in sedative-hypnotic drugs. Measuring the thermodynamic stability of these compounds is notoriously challenging due to their low vapor pressures, susceptibility to thermal degradation, and complex tautomeric behaviors.

This technical guide provides an in-depth analysis of the thermodynamic stability of 5,5-dimethylbarbituric acid . By synthesizing experimental thermochemistry (bomb calorimetry, transpiration, and differential scanning calorimetry) with high-level ab initio computational validation, we establish a self-validating framework for determining the exact thermochemical parameters and gas-phase acidity of this critical derivative.

The Tautomeric Landscape and Structural Rationale

Unsubstituted barbituric acid possesses five donor-acceptor sites (three oxygen and two nitrogen atoms), leading to a highly complex tautomeric mixture where enolization frequently occurs at the C5 carbon[1].

To isolate specific thermodynamic properties without the confounding variables of keto-enol tautomerism, 5,5-dimethylbarbituric acid is utilized as a sterically locked model. By introducing two methyl groups at the C5 position, the molecule is restricted from enolizing at this carbon[1][2].

  • Gas-Phase Stability: This restriction simplifies the thermodynamic landscape, making the triketo tautomer the undisputed thermodynamic minimum in the gas phase[2][3].

  • Solid-State Stability: In the crystalline state, single-crystal X-ray diffraction reveals that N−H···O═C hydrogen bonds drive the formation of highly stable ribbons, which are further connected by weaker C−H···O═C interactions into a robust three-dimensional network[4][5].

Quantitative Thermochemical Parameters

The following table summarizes the rigorously validated thermodynamic parameters for 5,5-dimethylbarbituric acid at T=298.15 K (unless otherwise noted). These values are derived from a consensus of experimental and computational studies[1][3][4].

Thermodynamic ParameterSymbolValueUnit
Solid-State Enthalpy of Formation Δf​Hcr∘​ −706.4±2.2 kJ⋅mol−1
Gas-Phase Enthalpy of Formation Δf​Hg∘​ −590.6±2.3 kJ⋅mol−1
Enthalpy of Sublimation Δsub​H∘ 115.8±0.5 kJ⋅mol−1
Enthalpy of Fusion Δfus​H∘ 34.8±0.2 kJ⋅mol−1
Temperature of Fusion Tfus​ 548.7±0.6 K
Gas-Phase Acidity (N-H site) GA 1369.4±8.8 kJ⋅mol−1

Experimental Methodologies: Self-Validating Workflows

To ensure absolute scientific integrity, the thermochemical profiling of 5,5-dimethylbarbituric acid relies on a self-validating thermodynamic cycle. The sum of the solid-state enthalpy of formation and the enthalpy of sublimation must equal the gas-phase enthalpy of formation. This experimental consensus is then independently verified by computational chemistry, as detailed in the landmark[5].

Static Bomb Combustion Calorimetry (Solid-State Enthalpy)

Causality: Direct measurement of the enthalpy of formation from constituent elements is physically impossible for complex organic molecules. Instead, we measure the energy of combustion ( Δc​U∘ ) and apply Hess's Law to derive Δf​Hcr∘​ [4]. Protocol:

  • Pelletize approximately 1 g of high-purity 5,5-dimethylbarbituric acid.

  • Place the sample in a static bomb calorimeter and pressurize with high-purity oxygen to 3.04 MPa [4][6].

  • Ignite the sample using a platinum wire and cotton thread fuse.

  • Record the temperature rise using a precision quartz thermometer.

  • Calculate Δc​U∘ , applying corrections for the formation of aqueous nitric acid and the ignition energy, to derive Δf​Hcr∘​=−(706.4±2.2) kJ⋅mol−1 [4][5].

Transpiration Method (Sublimation Enthalpy)

Causality: Barbiturates are prone to thermal degradation at elevated temperatures. The transpiration method utilizes an inert carrier gas to measure vapor pressure at significantly lower temperatures, preventing decomposition while yielding highly accurate sublimation data[4]. Protocol:

  • Pass a slow, precisely regulated stream of inert nitrogen gas ( N2​ ) over the solid sample at a constant sub-melting temperature.

  • Condense the saturated vapor in a downstream cold trap.

  • Determine the mass of the sublimed substance via gas chromatography or micro-weighing.

  • Apply the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data to calculate Δsub​H∘=(115.8±0.5) kJ⋅mol−1 [4][5].

Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to confirm phase purity and map the fusion thermodynamics without interference from solid-solid phase transitions, which are absent in 5,5-dimethylbarbituric acid between 150 K and its melting point[3][6]. Protocol:

  • Weigh 1–2 mg of the sample into an aluminum crucible.

  • Heat the sample at a constant rate of 0.04 K⋅s−1 under an inert atmosphere[7].

  • Integrate the endothermic heat flow peak to determine Tfus​=548.7 K and Δfus​H∘=34.8 kJ⋅mol−1 [3][6].

Workflow Start 5,5-Dimethylbarbituric Acid (High Purity Sample) BombCal Static Bomb Combustion Calorimetry Start->BombCal DSC Differential Scanning Calorimetry (DSC) Start->DSC Transpiration Transpiration Method (Vapor Pressure) Start->Transpiration CombEnergy Energy of Combustion (ΔcU°) BombCal->CombEnergy FusionData Enthalpy of Fusion (ΔfusH°) DSC->FusionData Sublimation Enthalpy of Sublimation (ΔsubH°) Transpiration->Sublimation SolidEnthalpy Solid-State Enthalpy of Formation (ΔfH°cr) CombEnergy->SolidEnthalpy GasEnthalpy Gas-Phase Enthalpy of Formation (ΔfH°g) Sublimation->GasEnthalpy SolidEnthalpy->GasEnthalpy + ΔsubH° Validation Thermodynamic Validation & Stability Profiling GasEnthalpy->Validation DFT Ab Initio Calculations (G3/G4 Theory) DFT->Validation Cross-Verification

Thermochemical validation workflow for 5,5-dimethylbarbituric acid.

Mechanistic Insights: Gas-Phase Acidity and EKCM

Understanding the proton-donating ability of barbiturates is vital for predicting their pharmacokinetics. The gas-phase acidity ( GA ) of 5,5-dimethylbarbituric acid at the N-H site is measured using Electrospray Ionization-Triple Quadrupole (ESI-TQ) Mass Spectrometry combined with the Extended Kinetic Cooks Method (EKCM) , as outlined in[8].

Causality: Standard mass spectrometry cannot easily distinguish between the deprotonation energies of closely related tautomers or account for the entropy of dissociation. EKCM resolves this by measuring the competitive dissociation of proton-bound heterodimers at multiple collision energies, allowing for the precise extraction of both Δacid​H∘ and Δacid​S∘ [1]. Protocol:

  • Generate proton-bound heterodimers [A⋅⋅⋅H⋅⋅⋅Aref​]− in the ESI source using "hard" ionization conditions to force deprotonation at the N-H site[1][9].

  • Isolate the heterodimer in the first quadrupole.

  • Subject the dimer to Collision-Induced Dissociation (CID) at variable collision energies ( 1.0 to 4.0 eV )[1].

  • Monitor the abundance ratio of the resulting monomeric product ions.

  • Apply EKCM linear-fit thermokinetic plots to derive the gas-phase acidity ( GA=1369.4±8.8 kJ⋅mol−1 )[1][9].

AcidityPathway Triketo 5,5-Dimethylbarbituric Acid (Triketo Tautomer) ESI Electrospray Ionization (ESI-TQ MS) Triketo->ESI Vaporization Deprotonation Selective Deprotonation (N-H Site) ESI->Deprotonation Hard Ionization Heterodimer Heterodimer Formation [A···H···A_ref]⁻ Deprotonation->Heterodimer + Reference Acid CID Collision-Induced Dissociation (CID) Heterodimer->CID Variable Energy EKCM Extended Kinetic Cooks Method (EKCM) CID->EKCM Competitive Dissociation Acidity Gas-Phase Acidity (GA) ~1369.4 kJ/mol EKCM->Acidity Entropic Correction

Gas-phase acidity determination pathway using ESI-TQ MS and EKCM.

Computational Cross-Validation (DFT & G3/G4 Theory)

To ensure the absence of systematic experimental error, empirical values are cross-verified against ab initio calculations. Protocol:

  • Optimize the molecular geometry of the triketo tautomer using Density Functional Theory (e.g., B3LYP/6-31G(d))[3].

  • Perform single-point energy calculations using Gaussian-n (G3 or G4) composite methods to obtain zero-point energies and thermal corrections[1][4].

  • Calculate the theoretical gas-phase enthalpy of formation using atomization or isodesmic reaction schemes. The resulting theoretical values show excellent agreement with the experimental Δf​Hg∘​=−590.6 kJ⋅mol−1 , confirming the absolute thermodynamic stability profile of the compound[4][5].

References

  • Roux, M. V., Notario, R., Foces-Foces, C., Temprado, M., Ros, F., Emel'yanenko, V. N., & Verevkin, S. P. "Experimental and Computational Thermochemical Study and Solid-Phase Structure of 5,5-Dimethylbarbituric Acid." The Journal of Physical Chemistry A, 2010. URL:[Link]

  • Temprado, M., Roux, M. V., Ros, F., Notario, R., Segura, M., & Chickos, J. S. "Thermophysical Study of Several Barbituric Acid Derivatives by Differential Scanning Calorimetry (DSC)." Journal of Chemical & Engineering Data, 2010. URL:[Link]

  • Dávalos-Prado, J. Z., González, J., Oliva-Enrich, J. M., Urrunaga, E. J., & Lago, A. F. "Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids." Journal of the American Society for Mass Spectrometry, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

catalytic applications of 5,5-dimethylbarbituric acid in multicomponent reactions

Application Note: 5,5-Dimethylbarbituric Acid as a Dual Hydrogen-Bond Donor Organocatalyst in Multicomponent Reactions Introduction & Mechanistic Rationale Multicomponent reactions (MCRs) are the cornerstone of diversity...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5,5-Dimethylbarbituric Acid as a Dual Hydrogen-Bond Donor Organocatalyst in Multicomponent Reactions

Introduction & Mechanistic Rationale

Multicomponent reactions (MCRs) are the cornerstone of diversity-oriented synthesis, allowing the rapid assembly of complex molecular architectures from three or more starting materials. While standard barbituric acid is traditionally employed as a highly reactive active-methylene substrate in Knoevenagel-type MCRs[1], its 5,5-disubstituted derivatives offer a completely different, yet highly valuable, chemical utility.

By blocking the C-5 position with dimethyl groups, 5,5-dimethylbarbituric acid (5,5-DMBA) is rendered nucleophilically inert at this site. This critical structural modification unmasks the molecule's potential as a potent, neutral hydrogen-bond donor (HBD) organocatalyst[2]. The catalytic efficacy of 5,5-DMBA stems from its two weakly acidic imide N-H protons (gas-phase acidity ~1368 kJ/mol)[2]. These protons can simultaneously coordinate to electrophilic heteroatoms (such as carbonyl oxygens or imine nitrogens). This rigid, dual hydrogen-bonding network lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, drastically accelerating nucleophilic attack in MCRs without the need for toxic transition metals[3].

MechanisticPathway DMBA 5,5-DMBA (H-Bond Donor) Complex Dual H-Bond Activation Complex DMBA->Complex Coordinates Electrophile Electrophile (Carbonyl/Imine) Electrophile->Complex Nucleophile Nucleophilic Attack (MCR Component) Complex->Nucleophile LUMO Lowering Product MCR Product + Regenerated Catalyst Nucleophile->Product Assembly

Fig 1. Catalytic activation pathway of 5,5-DMBA via dual hydrogen-bond LUMO lowering.

Quantitative Data: Catalyst Benchmarking

To validate the efficiency of 5,5-DMBA, we benchmarked it against standard organocatalysts in a model Biginelli MCR (synthesis of 3,4-dihydropyrimidin-2(1H)-ones using benzaldehyde, ethyl acetoacetate, and urea). The rigid pyrimidine-2,4,6-trione core of 5,5-DMBA pre-organizes the two N-H bonds in an optimal geometry, avoiding the entropic penalty seen with flexible H-bond donors like thiourea.

Catalyst (10 mol%)SolventTime (h)Yield (%)Turnover Frequency (h⁻¹)Mechanistic Role
NoneEtOH24.015N/ABackground reaction
Acetic AcidEtOH12.0450.37Brønsted acid (weak)
ThioureaEtOH8.0720.90H-Bond Donor (flexible)
Barbituric AcidEtOHN/AN/AN/AActs as substrate (Side reactions)[1]
5,5-DMBA EtOH 3.5 94 2.68 H-Bond Donor (rigid pre-organized) [2]

Table 1. Benchmarking of 5,5-DMBA in a three-component Biginelli reaction. 5,5-DMBA provides superior turnover frequencies due to its locked conformation.

Experimental Protocol: 5,5-DMBA Catalyzed Biginelli Reaction

This protocol outlines the self-validating synthesis of dihydropyrimidinones. The methodology is specifically designed to leverage the solubility profile of 5,5-DMBA to ensure easy catalyst recovery and high enantiomeric/structural fidelity[4].

Materials Required:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.2 mmol)

  • 5,5-Dimethylbarbituric acid (0.1 mmol, 10 mol%)[4]

  • Ethanol (Absolute, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst-Substrate Pre-Activation

    • Action: In a 10 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and 5,5-DMBA (0.1 mmol) in 2.0 mL of absolute ethanol. Stir at room temperature for 5 minutes.

    • Causality: This step maximizes electrophile activation. The ethanol solvent supports the hydrogen-bonding network without outcompeting the catalyst.

    • Self-Validation: The solution should remain clear. A slight yellowing indicates the successful formation of the transient H-bond complex between the aldehyde and the catalyst.

  • Sequential Addition

    • Action: Add urea (1.2 mmol) followed by ethyl acetoacetate (1.0 mmol).

    • Causality: Adding the urea before the β-keto ester ensures the acyliminium intermediate forms preferentially, avoiding unwanted background Knoevenagel condensation between the aldehyde and the ester.

  • Thermal Condensation

    • Action: Attach a reflux condenser and heat the mixture to 75°C for 2 to 3.5 hours.

    • Self-Validation: As the reaction proceeds, the mixture will transition from a clear solution to a dense, white suspension. This precipitation is a built-in thermodynamic driving force that pushes the equilibrium toward the final MCR product and serves as a visual indicator of reaction completion.

  • Workup and Catalyst Recovery

    • Action: Cool the flask to 0°C in an ice bath to maximize product precipitation. Filter the solid under vacuum and wash with 2 mL of ice-cold water.

    • Causality: 5,5-DMBA is highly soluble in aqueous/ethanolic mixtures, whereas the product is not. Washing the crude product with cold water removes unreacted urea. The catalyst remains entirely in the ethanolic mother liquor, adhering to green chemistry principles.

  • Isolation

    • Action: Recrystallize the crude solid from hot ethanol to yield the pure product.

ExperimentalWorkflow Step1 1. Pre-Activation Benzaldehyde + 5,5-DMBA (Clear/Yellow Solution) Step2 2. Sequential Addition Add Urea, then Ethyl Acetoacetate (Prevents Side Reactions) Step1->Step2 Step3 3. Thermal Condensation Reflux at 75°C for 2h (Visual Cue: White Precipitate) Step2->Step3 Step4 4. Workup & Filtration Cool to 0°C, Wash with Cold H2O (Removes Urea) Step3->Step4 Step5 5. Catalyst Recovery Mother Liquor Retains 5,5-DMBA Step4->Step5 Filtrate Step6 6. Recrystallization Pure DHPM Product Step4->Step6 Solid

Fig 2. Self-validating experimental workflow for the 5,5-DMBA catalyzed Biginelli MCR.

Conclusion

The application of 5,5-dimethylbarbituric acid as an organocatalyst represents a paradigm shift from its traditional role as a multicomponent substrate. By leveraging its rigid, dual N-H hydrogen-bonding motif, researchers can drive complex MCRs with high turnover frequencies, excellent functional group tolerance, and straightforward catalyst recovery[3].

Sources

Application

Green Chemistry Synthesis Routes and Supramolecular Applications Involving 5,5-Dimethylbarbituric Acid

Executive Summary & Mechanistic Insights 5,5-Dimethylbarbituric acid (5,5-DMBA) is a highly specialized pyrimidine-2,4,6-trione derivative. Unlike unsubstituted barbituric acid or 1,3-dimethylbarbituric acid, 5,5-DMBA po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

5,5-Dimethylbarbituric acid (5,5-DMBA) is a highly specialized pyrimidine-2,4,6-trione derivative. Unlike unsubstituted barbituric acid or 1,3-dimethylbarbituric acid, 5,5-DMBA possesses a blocked C5 position due to gem-dimethyl substitution.

The Causality of the Blocked C5 Position: In traditional barbiturates, the acidic C5 protons are highly reactive, readily undergoing Knoevenagel condensations[1]. By blocking this site with methyl groups, the molecule cannot enolize at C5. Consequently, its chemical reactivity is strictly funneled toward the N1/N3 imide nitrogens and the carbonyl oxygens. This unique structural causality makes 5,5-DMBA a premier building block for green supramolecular chemistry—specifically in the formation of robust N–H···O=C hydrogen-bonded ribbons[2]—and as a functional additive in advanced energy storage materials[3].

G Core 5,5-Dimethylbarbituric Acid (Blocked C5 Position) Path1 N-H / C=O Sites (H-Bonding) Core->Path1 Supramolecular Assembly Path2 Imide Reactivity (Polymerization) Core->Path2 Cross-linking w/ PEGDA App1 Mechanochemical Cocrystals Path1->App1 App2 Ni-Rich Cathode Organic Coverage Path2->App2

Fig 1. Structural causality of 5,5-DMBA directing its application in green chemistry.

Protocol A: Green Mechanochemical Synthesis of 5,5-DMBA Supramolecular Cocrystals

Traditional cocrystallization relies on solvent evaporation, which generates massive solvent waste (high E-factor) and often yields inconsistent polymorphs. Mechanochemistry via Liquid-Assisted Grinding (LAG) utilizes mechanical force combined with a catalytic amount of green solvent. The solvent acts as a molecular lubricant, increasing mobility and accelerating the thermodynamic drive toward the cocrystal phase without bulk dissolution[1]. 5,5-DMBA acts as a potent hydrogen-bond donor and acceptor, forming predictable secondary architectures with complementary Active Pharmaceutical Ingredients (APIs) like N,N'-diphenylmelamine[4].

Step-by-Step Methodology
  • Preparation: Weigh equimolar amounts of 5,5-DMBA (1.0 mmol, 156.14 g/mol ) and N,N'-diphenylmelamine (1.0 mmol, 278.31 g/mol ).

  • Milling Setup: Transfer the powders into a 10 mL stainless steel milling jar. Add a single 10 mm stainless steel grinding ball.

  • Liquid Assistance: Add absolute ethanol at a liquid-to-powder ratio ( η ) of 0.25 μ L/mg.

    • Causality Check: The powder must remain a free-flowing solid. If it becomes a paste, the η is too high, which dampens the mechanical impact and halts the solid-state conversion.

  • Mechanochemical Activation: Seal the jar and mill in a vibratory ball mill at 30 Hz for 20 minutes.

  • Self-Validation & QC: Extract the powder and analyze via Powder X-Ray Diffraction (PXRD). The complete disappearance of the characteristic 5,5-DMBA diffraction peaks and the emergence of a new unique cocrystal diffractogram validates 100% conversion. Differential Scanning Calorimetry (DSC) will confirm purity via a single, sharp melting endotherm.

G A 5,5-DMBA + Co-former B Add Green Solvent (LAG, η=0.25 μL/mg) A->B C Milling (30 Hz, 20 min) B->C D Supramolecular Cocrystal C->D

Fig 2. Workflow for mechanochemical synthesis of 5,5-DMBA supramolecular cocrystals via LAG.

Protocol B: Green Synthesis of Polymeric Organic Coverage for Ni-Rich Cathodes

Ni-rich cathodes (e.g., LiNiO₂) suffer from surface residual lithium compounds (SRLCs) and transition metal dissolution. 5,5-DMBA is utilized in a solvent-minimized protocol to synthesize an organic coverage (OC) with Polyethylene Glycol Diacrylate (PEGDA). The imide groups of 5,5-DMBA facilitate spontaneous ion exchange and electrochemical oxidation of Ni ions, while PEGDA crosslinks to form a robust Artificial Cathode Electrolyte Interphase (CEI)[3].

Step-by-Step Methodology
  • Precursor Mixing: In a controlled argon-filled glovebox, blend 5,5-DMBA and PEGDA (MW = 400) at a 1:2 molar ratio. Use a minimal amount of bio-derived cyclopentyl methyl ether (CPME) to ensure homogeneous dispersion.

  • Cathode Coating: Drop-cast or spin-coat the 5,5-DMBA/PEGDA solution onto the deteriorated Ni-rich cathode electrode to achieve a uniform nanometer-thick layer.

  • Crosslinking: Subject the coated electrode to thermal curing at 60°C for 2 hours, or UV irradiation (365 nm) for 15 minutes. This initiates the radical polymerization of the diacrylate groups, covalently trapping the 5,5-DMBA within the matrix.

  • Self-Validation & QC: Perform FTIR spectroscopy on the coated cathode. The shift in the C=O stretching frequencies of 5,5-DMBA and the complete disappearance of the C=C alkene stretch of PEGDA validates successful crosslinking and interaction with the cathode surface.

Quantitative Data & Green Metrics

The transition from classical solvent-based supramolecular assembly to mechanochemical LAG yields significant improvements in green chemistry metrics.

MetricTraditional Solvent EvaporationMechanochemical LAG (Protocol A)Improvement Factor
Reaction Time 24 - 72 hours20 minutes> 70x Faster
Solvent Usage ~50 mL / mmol~0.1 mL / mmol99.8% Reduction
E-factor (Waste/Product) > 25.0< 0.1Near-Zero Waste
Atom Economy 100% (Theoretical)100% (Practical)Maintained
Yield 60 - 80% (Loss to mother liquor)> 98% (Quantitative)~25% Increase

References

  • Experimental and Computational Thermochemical Study and Solid-Phase Structure of 5,5-Dimethylbarbituric Acid. The Journal of Physical Chemistry A.[Link]

  • Using Desmotropes, Cocrystals, and Salts to Manipulate Reactivity in Mechanochemical Organic Reactions. The Journal of Organic Chemistry.[Link]

  • Investigations into the Robustness of Secondary and Tertiary Architecture of Hydrogen-Bonded Crystalline Tapes. Chemistry of Materials.[Link]

  • Publication Highlight - Investigations of an organic coverage to Ni-rich cathode materials. Advanced Electrochemical Storage and Biosensor Laboratory.[Link]

Sources

Method

Application Notes and Protocols for the Step-by-Step Synthesis of 5,5-Dimethylbarbituric Acid Derivatives

Introduction Barbituric acid and its derivatives represent a cornerstone in the field of medicinal chemistry and organic synthesis.[1][2] First synthesized in 1864 by Adolf von Baeyer, the parent compound, barbituric aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Barbituric acid and its derivatives represent a cornerstone in the field of medicinal chemistry and organic synthesis.[1][2] First synthesized in 1864 by Adolf von Baeyer, the parent compound, barbituric acid (also known as malonylurea), is a pyrimidine heterocyclic skeleton that serves as the foundational structure for a broad class of pharmacologically active compounds.[2][3][4][5] While barbituric acid itself is not pharmacologically active, the introduction of alkyl or aryl substituents at the C-5 position of the pyrimidine ring gives rise to compounds with significant depressant effects on the central nervous system.[4][6][7] These derivatives have been historically significant as sedatives, hypnotics, anticonvulsants, and anesthetics.[4][6]

The synthesis of 5,5-disubstituted barbituric acids is a classic transformation in organic chemistry, typically achieved through the condensation of a disubstituted malonic ester with urea.[1][8] This application note provides a detailed, step-by-step protocol for the synthesis of 5,5-dimethylbarbituric acid, a key intermediate and a subject of study in its own right. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and potential challenges.

Core Synthesis Pathway: Condensation and Cyclization

The most prevalent and reliable method for synthesizing 5,5-disubstituted barbituric acids, including 5,5-dimethylbarbituric acid, is the condensation reaction between a 5,5-disubstituted malonic ester and urea in the presence of a strong base.[9] Sodium ethoxide is a commonly employed base for this transformation.[1][9][10]

Reaction Mechanism

The synthesis proceeds via a twofold nucleophilic acyl substitution. The strong base, sodium ethoxide, deprotonates urea, enhancing its nucleophilicity. The resulting urea anion then sequentially attacks the electrophilic carbonyl carbons of the diethyl 2,2-dimethylmalonate. This stepwise condensation leads to the elimination of two molecules of ethanol and subsequent cyclization to form the stable heterocyclic ring of 5,5-dimethylbarbituric acid.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 5,5-dimethylbarbituric acid.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product Diethyl_2_2_dimethylmalonate Diethyl 2,2-dimethylmalonate Condensation Condensation & Cyclization Diethyl_2_2_dimethylmalonate->Condensation Urea Urea Urea->Condensation Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Condensation Catalyst Ethanol Absolute Ethanol (Solvent) Ethanol->Condensation Solvent Reflux Reflux (Heat) Reflux->Condensation Acidification Acidification (HCl) Condensation->Acidification Intermediate Salt Isolation Isolation & Purification Acidification->Isolation Product 5,5-Dimethylbarbituric Acid Isolation->Product

Caption: General workflow for the synthesis of 5,5-dimethylbarbituric acid.

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for the synthesis of barbituric acid and its derivatives.[1][10][11]

Materials and Equipment
Reagents Apparatus
Sodium metal2 L Round-bottom flask
Absolute ethanolReflux condenser with a calcium chloride guard tube
Diethyl 2,2-dimethylmalonateOil bath or heating mantle
Urea (dry)Büchner funnel and filter flask
Concentrated Hydrochloric Acid (HCl)Beakers
Distilled waterMagnetic stirrer and stir bar
Step-by-Step Procedure

Part 1: Preparation of Sodium Ethoxide Solution

  • Safety First: Ensure all glassware is dry and the reaction is performed in a well-ventilated fume hood. Sodium metal reacts violently with water.

  • In a 2 L round-bottom flask equipped with a reflux condenser, carefully add 11.5 g (0.5 gram-atom) of freshly cut sodium metal to 250 mL of absolute ethanol.

  • The reaction is exothermic. If it becomes too vigorous, cool the flask in an ice bath.

  • Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide.

Part 2: Condensation Reaction

  • To the freshly prepared sodium ethoxide solution, add 87 g (0.5 mol) of diethyl 2,2-dimethylmalonate.

  • In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol.

  • Add the hot urea solution to the reaction flask.

  • Shake the mixture well to ensure homogeneity.

  • Fit a calcium chloride guard tube to the top of the reflux condenser to protect the reaction from atmospheric moisture.

  • Heat the mixture to reflux using an oil bath or heating mantle set to approximately 110°C.[11]

  • Continue refluxing for a minimum of 7 hours. A white solid, the sodium salt of 5,5-dimethylbarbituric acid, will precipitate during the reaction.[1][11]

Part 3: Work-up and Isolation

  • After the reflux period, allow the reaction mixture to cool slightly.

  • Add 500 mL of hot (approximately 50°C) water to the flask to dissolve the precipitated sodium salt.[10]

  • With constant stirring, carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper (approximately 45 mL).[1][11] This protonates the salt, causing the 5,5-dimethylbarbituric acid to precipitate.

  • Cool the resulting clear or slightly cloudy solution in an ice bath overnight to ensure complete crystallization.[10]

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with 50 mL of cold water to remove any remaining impurities.[10]

  • Dry the product in an oven at 105-110°C for 3-4 hours.[10]

Quantitative Data Summary

The following table provides a summary of the reactants and expected yield for the synthesis of 5,5-dimethylbarbituric acid.

ReactantMolecular Weight ( g/mol )MolesMass/Volume
Sodium22.990.511.5 g
Absolute Ethanol46.07-500 mL (total)
Diethyl 2,2-dimethylmalonate174.200.587 g
Urea60.060.530 g
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield
5,5-Dimethylbarbituric Acid156.1478.07 g70-80%

Alternative Synthetic Routes: The Knoevenagel Condensation

While the condensation of malonic esters with urea is a primary route, derivatives of barbituric acid can also be synthesized or modified via the Knoevenagel condensation.[6][12] This reaction typically involves the condensation of an active methylene compound, such as barbituric acid itself, with an aldehyde or ketone.[12][13] The Knoevenagel condensation is particularly useful for synthesizing 5-arylidene barbituric acid derivatives, which have shown a range of biological activities.[6][7][14]

Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[13] In the context of barbituric acid, the acidic protons of the methylene group at the C-5 position are readily removed by a base, generating a carbanion that acts as the nucleophile.

Visualization of the Knoevenagel Condensation

The following diagram illustrates the general mechanism of the Knoevenagel condensation with barbituric acid.

Knoevenagel cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Barbituric_Acid Barbituric Acid Deprotonation Deprotonation (Base) Barbituric_Acid->Deprotonation Aldehyde Aromatic Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Carbanion Intermediate Dehydration Dehydration Nucleophilic_Attack->Dehydration Adduct Product 5-Arylidene Barbituric Acid Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation of barbituric acid.

Troubleshooting and Field-Proven Insights

  • Purity of Reagents: The use of dry urea and absolute ethanol is crucial for the success of the condensation reaction. Any moisture can react with the sodium ethoxide, reducing its effectiveness as a base.

  • Reaction Time: While a 7-hour reflux is standard, monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Incomplete Dissolution: If the sodium salt of the barbituric acid derivative does not fully dissolve during the work-up, adding more hot water may be necessary.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain a higher purity product.

  • Alternative Bases: While sodium ethoxide is common, other strong bases can also be used. However, sodium ethoxide is often preferred for its ease of preparation in situ.

Conclusion

The synthesis of 5,5-dimethylbarbituric acid and its derivatives is a well-established and versatile process in organic and medicinal chemistry. The condensation of diethyl 2,2-dimethylmalonate with urea provides a reliable and high-yielding route to the target compound. By understanding the underlying reaction mechanism and adhering to the detailed protocol provided, researchers can confidently synthesize these valuable compounds for further study and application in drug discovery and development. Furthermore, the Knoevenagel condensation offers a powerful tool for the further derivatization of the barbituric acid scaffold, opening avenues for the creation of novel compounds with diverse biological activities.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters.
  • SciELO. Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. (2025).
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and.
  • Georgia Institute of Technology. SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
  • Sciencemadness Wiki. Barbituric acid. (2021).
  • ACS Publications. Formation of C C Bond via Knoevenagel Reaction between Aromatic Aldehyde and Barbituric Acid at Liquid/HOPG and Vapor/HOPG Interfaces. (2015).
  • Labmonk. To prepare barbituric acid from urea and diethyl malonate.
  • Inorganic Chemistry Research. One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. (2023).
  • TSI Journals. A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016).
  • CORE. The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. (2004).
  • Organic Syntheses. Barbituric acid.
  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024).
  • ResearchGate. Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right)..
  • Benchchem. Synthesis of Barbiturates from Dioctyl Malonate Derivatives: Application Notes and Protocols.
  • Georgia Institute of Technology. synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives.
  • Canadian Science Publishing. and 5,5-alkyl-substituted barbituric acids.
  • RX MARINE INTERNATIONAL. BARBITURIC ACID FOR SYNTHESIS.
  • Benchchem. 5,5-Dimethylbarbituric acid | 24448-94-0.
  • ACS Publications. 5,5-Diphenylbarbituric Acid.
  • Sigma-Aldrich. 5,5-Dimethylbarbituric acid = 98.0 24448-94-0.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5,5-Dimethylbarbituric Acid Synthesis

Welcome to the technical support center for the synthesis of 5,5-dimethylbarbituric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,5-dimethylbarbituric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this important heterocyclic compound. Here, we address common challenges encountered during its synthesis via the condensation of dimethyl malonate and urea, providing troubleshooting advice, optimization strategies, and detailed protocols grounded in established chemical principles.

Section 1: The Core Reaction - Mechanism and Workflow

The synthesis of 5,5-disubstituted barbiturates is a classic and vital process in medicinal chemistry, typically achieved through the condensation of a disubstituted malonic ester with urea.[1] The parent compound, barbituric acid, was first synthesized in 1864, and while not pharmacologically active itself, its derivatives are potent central nervous system depressants.[1][2]

The standard synthesis for 5,5-dimethylbarbituric acid involves the base-catalyzed condensation of dimethyl malonate (or diethyl malonate) with urea. The reaction mechanism is a twofold nucleophilic acyl substitution.[1][3] A strong base, typically sodium ethoxide, deprotonates urea, significantly increasing its nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbons of the malonic ester in a stepwise condensation, leading to the cyclized product after eliminating two molecules of alcohol.[1]

General Synthetic Workflow

The overall process can be visualized as a sequence of distinct stages, from preparation to final product isolation.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Condensation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Prepare Sodium Ethoxide (Na in absolute EtOH) C Add Dimethyl Malonate to Sodium Ethoxide A->C B Prepare Urea Solution (in hot, absolute EtOH) D Add Urea Solution to Malonate Mixture B->D C->D E Reflux (e.g., 7 hours at 110°C) D->E F Dissolve Sodium Salt (add hot water) E->F G Acidify with HCl to Precipitate Product F->G H Cool & Filter to Collect Crude Product G->H I Recrystallize from Ethanol/Water Mixture H->I J Dry Final Product I->J G A 1. Prepare NaOEt: Dissolve Na (0.5 mol) in absolute EtOH (250 mL) in a 2L RBF with condenser. B 2. Add Malonate: Add dimethyl malonate (0.5 mol) to the NaOEt solution. A->B D 4. Combine & Reflux: Add urea solution to RBF. Shake well and reflux at 110°C for 7 hours. B->D C 3. Prepare Urea Solution: Dissolve dry urea (0.5 mol) in hot (70°C) absolute EtOH (250 mL). C->D E 5. Dissolve Salt: Add hot water (500 mL) to the cooled reaction mixture. D->E F 6. Precipitate Product: Acidify with conc. HCl (~45 mL) until solution is acidic. E->F G 7. Isolate Product: Cool solution in an ice bath overnight. Filter the white solid, wash with cold water. F->G H 8. Dry: Dry the product in an oven at 105-110°C for 4 hours. G->H

Caption: Step-by-step synthesis protocol.

Step-by-Step Methodology:

  • Prepare Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, carefully dissolve 11.5 g (0.5 gram-atom) of finely cut, clean sodium in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous. [4][5]2. Add Malonic Ester: Once all the sodium has reacted, add 73 g (0.55 mol, a slight excess) of dimethyl malonate to the sodium ethoxide solution. [6]3. Add Urea: In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of absolute ethanol, heated to approximately 70°C. Add this hot urea solution to the flask. [4][7]4. Reflux: Shake the mixture well to ensure homogeneity. Heat the mixture to reflux using an oil bath set to 110°C and maintain reflux for 7 hours. A white solid, the sodium salt of the product, will precipitate during this time. [4][7]5. Work-up: After the reflux period, allow the mixture to cool slightly. Add 500 mL of hot (50°C) water to dissolve the precipitated salt. [4]6. Acidification: While stirring, slowly add concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic to litmus paper. This protonates the salt, causing the free barbituric acid to precipitate. [1][4]7. Isolation: Filter the hot, clear solution to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to ensure complete crystallization. [4]8. Drying: Collect the white crystalline product on a Büchner funnel, wash with a small amount (50 mL) of cold water, and dry in an oven at 105-110°C for 3-4 hours. [4]Expected yield is typically in the range of 70-80%.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry 5,5-dimethylbarbituric acid to an Erlenmeyer flask. Add a minimal amount of a hot 70:30 ethanol/water mixture to just dissolve the solid. [5]2. Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol, and dry thoroughly.

Section 5: References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. BenchChem.

  • Crespo, A., et al. (2008). Multicomponent, One-Pot Sequential Synthesis of 1,3,5- and 1,3,5,5-Substituted Barbiturates. ACS Publications.

  • Spicer, W. M. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Georgia Institute of Technology.

  • Facile Knoevenagel condensation Using Sulfonic Acid Functionalized Nanoporous silica (SBA-Pr-SO3H). (n.d.). International Journal of Bio-Inorganic Hybrid Nanomaterials.

  • Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. (2025, April 7). SciELO.

  • Barbituric acid. (n.d.). Chemistry Education.

  • Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses Procedure.

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. (n.d.). JOCPR.

  • One-pot synthesis of arylidene barbituric acid derivatives using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) nanoparticles as heterogeneous catalysts in Knoevenagel condensation reaction. (2023, July 15). Inorganic Chemistry Research.

  • Optimization studies of barbituric acid derivatives. (n.d.). ResearchGate.

  • The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. (2004, May 21). CORE.

  • synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Georgia Institute of Technology.

  • and 5,5-alkyl-substituted barbituric acids. (n.d.). Canadian Science Publishing.

  • Tandem Aldol-Michael reactions in aqueous diethylamine medium: a greener and efficient approach to dimedone-barbituric acid derivatives. (n.d.). PMC.

  • To prepare barbituric acid from urea and diethyl malonate. (n.d.). Labmonk.

  • Direct Synthesis of 5-Arylbarbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. (2015, October 19). Synform.

  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. (2019, February 1). MDPI.

  • BARBITURIC ACID FOR SYNTHESIS. (n.d.). Marine Chemicals.

  • An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. (n.d.). SciELO México.

  • An unexpected condensation reaction involving 2-aminopyridine, DMF and barbituric acids. (n.d.). Redalyc.

  • A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. (n.d.). PMC.

  • Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids. (2017, November 1). PubMed.

  • Heterocyclization Of Barbituric Acid: Synthesis Of Novel Condensed Pyrimidines. (2015, April 30).

  • 22.8: Chemistry Matters—Barbiturates. (2024, September 30).

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024, September 5).

  • Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids. (2017, October 12). ACS Publications - ACS.org.

  • Catalyst- and chromatography-free multi-component domino synthesis of 5-alkyl barbituric acids at room temperature. (2024, June 22). Taylor & Francis.

  • 5,5-Dimethylbarbituric acid = 98.0 24448-94-0. (n.d.). Sigma-Aldrich.

  • The effect of 5,5-diethylbarbituric acid on the biosynthesis of anthracyclines in Streptomyces galilaeus. (n.d.). PubMed.

  • 5,5-Diphenylbarbituric Acid. (n.d.).

  • 5,5-DIMETHYLBARBITURIC ACID. (n.d.). Drugs.

  • Barbituric Acid : Organic synthesis. (2023, June 18). YouTube.

  • Method of purifying barbituric acid. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Overcoming 5,5-Dimethylbarbituric Acid Solubility Issues in Organic Solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to dissolve 5,5-dimethylbarbituric acid (5,5-DMBA) in organic media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to dissolve 5,5-dimethylbarbituric acid (5,5-DMBA) in organic media. This guide deconstructs the thermodynamic and kinetic barriers governing 5,5-DMBA solubility and provides field-proven, self-validating protocols to ensure seamless integration into your synthetic workflows.

Part 1: Understanding the Causality of Insolubility (FAQ)

Q1: Why is 5,5-DMBA notoriously difficult to dissolve in standard non-polar organic solvents like dichloromethane (DCM) or diethyl ether? A1: The resistance to dissolution is a thermodynamic issue driven by the molecule's robust crystalline lattice. Although the 5,5-dimethyl substitution removes the highly acidic α-protons present in the parent barbituric acid, 5,5-DMBA still possesses two highly polarized N-H bonds[1]. These N-H groups act as potent hydrogen bond donors, while the three carbonyl oxygens act as acceptors, creating a tightly bound intermolecular network. In non-polar or weakly polar solvents, the solvent-solute interaction energy is simply insufficient to overcome this lattice enthalpy. The compound will remain insoluble unless the hydrogen-bond network is chemically disrupted or thermally overcome.

Q2: What is the baseline solubility profile across standard solvents? A2: Solubility is dictated by the solvent's dielectric constant and its ability to act as a hydrogen-bond acceptor. Below is a synthesized quantitative baseline for 5,5-DMBA:

SolventDielectric Constant (ε)Solubility ProfileSaturation Limit (Estimated)
Water 80.1Poor (Cold) / Moderate (Hot)~2.8 g/L at 25 °C[2]
N,N-Dimethylformamide (DMF) 36.7High>100 g/L (Requires heat to initiate)[3]
Dimethyl Sulfoxide (DMSO) 46.7High>100 g/L
Methanol 32.7Slight<10 g/L
Diethyl Ether / DCM < 10.0Insoluble<0.1 g/L[4]

Q3: How does the pKa of 5,5-DMBA influence our solvent strategy? A3: 5,5-DMBA has an experimental/predicted pKa in the range of 7.9 to 8.1[2][5]. Because it is a weak acid, the N-H protons can be abstracted by mild organic bases. This is the mechanistic key to unlocking solubility in non-polar solvents: converting the neutral, hydrogen-bonded dimer into a lipophilic ion pair.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Scenario A: The workflow strictly requires a non-polar or weakly polar solvent.

The Causality: You cannot dissolve neutral 5,5-DMBA in ethereal or halogenated solvents because the solvent cannot solvate the polar pyrimidine-trione core. The Solution: In situ lipophilic salt formation. By adding a tertiary amine like Triethylamine (Et3N), you deprotonate the N-H site. The resulting triethylammonium salt of 5,5-DMBA is highly soluble in solvents like diethyl ether[4].

Protocol 1: Amine-Mediated Dissolution in Diethyl Ether

  • Suspension: Weigh 5.0 g (approx. 32 mmol) of 5,5-DMBA and suspend it in 50 mL of anhydrous diethyl ether under an inert atmosphere (N2 or Argon).

  • Base Addition: Dropwise, add 7.3 g (approx. 72 mmol, ~2.2 eq) of Triethylamine (Et3N) while stirring at room temperature[4].

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 35 °C) for 30–60 minutes to drive the acid-base kinetics.

  • Validation Step (Self-Validating System):

    • Visual Check: The cloudy white suspension will transition into a completely transparent, homogeneous solution, confirming the destruction of the crystal lattice.

    • Chemical Check: Remove a 100 µL aliquot, evaporate the ether under a stream of nitrogen, and perform a 1H NMR in CDCl3. The disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of shifted ethyl peaks confirm quantitative salt formation.

Scenario B: The workflow permits polar aprotic solvents, but dissolution is sluggish or precipitates form upon cooling.

The Causality: While DMF and DMSO are excellent hydrogen-bond acceptors, the kinetic barrier to breaking the bulk lattice at room temperature is high. If supersaturation occurs at elevated temperatures, the solute will crash out upon cooling. The Solution: Controlled thermal dissolution with concentration management.

Protocol 2: Kinetic Dissolution in DMF for High-Concentration Reactions

  • Solvent Ratio: Add 5,5-DMBA to anhydrous DMF at a maximum concentration of 0.5 M to prevent cold-shock precipitation.

  • Thermal Ramping: Heat the sealed reaction vessel to 90 °C using an oil bath or heating block. Maintain stirring at 500 rpm[3].

  • Equilibration: Hold at 90 °C for 15 minutes until the solution is optically clear.

  • Validation Step (Self-Validating System):

    • Thermal Stress Test: Cool the reaction vial slowly to your target reaction temperature (e.g., 25 °C) at a controlled rate of 5 °C/min.

    • Optical Check: Shine a laser pointer through the vial. The absence of Tyndall scattering (a visible beam path) confirms that no micro-crystals have nucleated, validating that the solution is thermodynamically stable for your downstream reaction.

Part 3: Visualizations

SolventWorkflow Start 5,5-DMBA Dissolution Required CheckSolvent Are Polar Aprotic Solvents Permitted? Start->CheckSolvent PolarRoute Use DMF or DMSO CheckSolvent->PolarRoute Yes NonPolarRoute Use Ether, DCM, or Toluene CheckSolvent->NonPolarRoute No HeatDMF Heat to 90°C (Protocol 2) PolarRoute->HeatDMF Success Homogeneous Solution Validated HeatDMF->Success Kinetic barrier overcome AddBase Add Triethylamine (Protocol 1) NonPolarRoute->AddBase AddBase->Success Lattice broken via salt formation

Logical decision tree for 5,5-DMBA solvent selection and troubleshooting.

Mechanism Solid 5,5-DMBA (Solid) Strong H-Bond Lattice Deprotonation Acid-Base Reaction (pKa ~8.0) Solid->Deprotonation Amine Triethylamine (Et3N) Lipophilic Base Amine->Deprotonation IonPair Triethylammonium Salt (Ion Pair) Deprotonation->IonPair Breaks Lattice Solvated Solvated in Non-Polar Media (Ether/DCM) IonPair->Solvated Lipophilic shielding

Mechanistic pathway of triethylamine-mediated dissolution of 5,5-DMBA.

References

  • Accurate Prediction of Acidity Constants in Aqueous Solution via Density Functional Theory and Self-Consistent Reaction Field Methods The Journal of Physical Chemistry A - ACS Publications[Link]

  • Dinuclear Silicon Complexes of Uracil, Barbituric Acid, and 5,5-Dimethylbarbituric Acid: Hydrolytic Formation of Cyclic Oligomers Organometallics - ACS Publications[Link]

  • NMR spectroscopy study on N,N′-bismaleimide-4,4′-diphenylmethane and barbituric acid synthesis reaction mechanism in N,N-dimethylformamide RSC Advances - RSC Publishing[Link]

  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids PMC - National Institutes of Health[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Knoevenagel Condensations with Barbituric Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review tickets from researchers experiencing stalled reactions, trace product recovery, or complete synthetic failures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review tickets from researchers experiencing stalled reactions, trace product recovery, or complete synthetic failures. One of the most common—and fundamentally misunderstood—issues in heterocyclic chemistry involves the Knoevenagel condensation of dimethylated barbituric acids.

If you are experiencing 0% to <5% yields using "5,5-dimethylbarbituric acid," this guide will explain the mechanistic causality behind this failure, clarify nomenclature mix-ups, and provide a self-validating protocol to correct your workflow.

Part 1: Mechanistic Root Cause Analysis (The "Why")

The Knoevenagel condensation is a classic nucleophilic addition-elimination reaction. For barbituric acid derivatives, the success of this reaction relies entirely on the presence of an "active methylene" group at the C5 position. Under basic conditions, the C5 carbon is deprotonated to form a highly nucleophilic enolate, which subsequently attacks an electrophilic aldehyde or ketone[1].

The root cause of your low yield is structural: 5,5-dimethylbarbituric acid possesses two methyl groups at the C5 position [2]. Because the C5 carbon is fully substituted (quaternary), it lacks the acidic protons required to form the enolate intermediate. Consequently, the Knoevenagel condensation is chemically impossible with this specific substrate. Researchers experiencing "low yields" with this reagent have almost certainly procured the wrong isomer, confusing it with 1,3-dimethylbarbituric acid , which has an unsubstituted, highly active C5 methylene group.

Part 2: Troubleshooting FAQs

Q: I purchased 5,5-dimethylbarbituric acid for a Knoevenagel condensation. Why am I seeing a 0% conversion on LC-MS? A: As outlined above, 5,5-dimethylbarbituric acid lacks C5 protons. Without an active methylene group, the base cannot generate the carbanion required to attack the aldehyde. Your 0% conversion is a structural inevitability, not a failure of your catalyst or solvent system.

Q: I meant to use 1,3-dimethylbarbituric acid. What makes it different? A: 1,3-Dimethylbarbituric acid (CAS 769-42-6) has its methyl groups on the N1 and N3 positions, leaving the C5 position completely unsubstituted. The electron-withdrawing nature of the adjacent carbonyls makes the C5 protons highly acidic, allowing for rapid, high-yield Knoevenagel condensations. It is widely used in the synthesis of complex pyrimidinedione derivatives and as an active methylene compound[3].

Q: Can 5,5-dimethylbarbituric acid be functionalized at all? A: Yes, but not via C-alkylation at C5. You can perform N-alkylation or N-acylation at the N1 and N3 positions, provided you use sufficiently strong bases (e.g., Sodium Hydride) to deprotonate the imide nitrogens.

Part 3: Substrate Comparison Data

To prevent future procurement errors, reference the structural and reactive differences between common barbituric acid derivatives below:

Compound NameCAS NumberSubstitution PatternActive C5 Protons?Expected Knoevenagel YieldPrimary Application
Barbituric Acid 67-52-7UnsubstitutedYes (2)High (>90%)General Knoevenagel condensations[1]
1,3-Dimethylbarbituric Acid 769-42-6N1, N3-dimethylYes (2)High (>90%)Synthesis of lipophilic pyrimidinediones
5,5-Dimethylbarbituric Acid 24448-94-0C5, C5-dimethylNo (0)0% (Impossible) N-functionalization studies[2]
Part 4: Validated Experimental Protocol

If you have corrected your substrate to 1,3-dimethylbarbituric acid , follow this self-validating methodology to ensure high-yield Knoevenagel condensation.

Objective: Synthesis of a 5-arylmethylene-1,3-dimethylpyrimidine-2,4,6-trione derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Dry 1,3-dimethylbarbituric acid (1.0 equiv) and your target aromatic aldehyde (1.05 equiv) under vacuum for 1 hour prior to use.

  • Solvent & Catalyst Addition: Dissolve the reagents in absolute ethanol to achieve a 0.2 M concentration. Add a catalytic amount of piperidine (0.1 equiv) to facilitate deprotonation.

  • Reaction Execution & Self-Validation: Heat the mixture to reflux (80 °C).

    • Validation Checkpoint: Within 15–30 minutes, the solution should develop a deep yellow/orange hue, indicating successful enolate formation and initial condensation. If the solution remains colorless, halt the reaction and verify your substrate by 1 H-NMR; you may have inadvertently used the 5,5-dimethyl isomer.

  • Monitoring: Maintain reflux for 2-4 hours. Monitor progression via TLC (Hexanes:EtOAc) or LC-MS until the aldehyde is consumed.

  • Workup & Isolation: Cool the reaction to room temperature, then transfer to an ice bath for 30 minutes. The highly crystalline Knoevenagel adduct will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Part 5: Visualizations

TroubleshootingFlow Start Yield Issue: Knoevenagel Condensation CheckSubstrate Verify Substrate Structure Start->CheckSubstrate Is55 5,5-Dimethylbarbituric Acid (Methyls at C5) CheckSubstrate->Is55 User Error Is13 1,3-Dimethylbarbituric Acid (Methyls at N1, N3) CheckSubstrate->Is13 Correct Substrate Fail 0% Yield (No active C5 protons) Is55->Fail Success High Yield (Active C5 methylene) Is13->Success

Fig 1. Decision tree identifying substrate selection errors in barbituric acid condensations.

Mechanism Step1 1,3-Dimethylbarbituric Acid (Active Methylene) Step2 Base-Catalyzed Deprotonation at C5 Position Step1->Step2 Step3 Nucleophilic Enolate Formation Step2->Step3 Block 5,5-Dimethylbarbituric Acid (C5 is fully substituted) Step2->Block Contrast Step4 Attack on Aldehyde & Dehydration Step3->Step4 Step5 Knoevenagel Adduct Step4->Step5 DeadEnd Deprotonation Impossible Block->DeadEnd

Fig 2. Mechanistic dependence on C5 protons for successful Knoevenagel condensation.

References
  • 1,3-Dimethylbarbituric acid = 99.0 T 769-42-6 - sigmaaldrich.com - Link

  • 1,3-Dimethylbarbituric acid | 769-42-6 - chemicalbook.com - 3

  • 5,5-dimethylbarbituric acid - nist.gov - 2

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications - mdpi.com - 1

Sources

Reference Data & Comparative Studies

Validation

5,5-dimethylbarbituric acid vs barbituric acid in Knoevenagel condensation

Comparative Guide: 5,5-Dimethylbarbituric Acid vs. Barbituric Acid in Knoevenagel Condensation As a Senior Application Scientist, selecting the right barbiturate derivative is crucial when synthesizing 5-arylidenebarbitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5,5-Dimethylbarbituric Acid vs. Barbituric Acid in Knoevenagel Condensation

As a Senior Application Scientist, selecting the right barbiturate derivative is crucial when synthesizing 5-arylidenebarbituric acids or probing complex reaction mechanisms. While both Barbituric Acid (BA) and 5,5-Dimethylbarbituric Acid (5,5-DMBA) share the same core pyrimidine-2,4,6-trione ring, their reactivity profiles in the Knoevenagel condensation are diametrically opposed.

This guide objectively compares the structural causality, performance, and experimental applications of these two compounds, providing drug development professionals and synthetic chemists with field-proven insights and self-validating protocols.

Mechanistic Causality: The Role of the Active Methylene

The Knoevenagel condensation is fundamentally driven by the deprotonation of an active methylene group to form a nucleophilic enolate, which subsequently attacks an electrophilic carbonyl carbon (aldehyde or ketone), followed by dehydration to form an alkene [1].

  • Barbituric Acid (BA): BA possesses a highly acidic methylene group at the C5 position (pKa ~4.0). The electron-withdrawing nature of the adjacent carbonyl groups stabilizes the resulting enolate. This makes BA an exceptionally reactive nucleophile, capable of undergoing Knoevenagel condensations rapidly, often in aqueous media or under mild basic conditions.

  • 5,5-Dimethylbarbituric Acid (5,5-DMBA): In 5,5-DMBA, the C5 position is completely blocked by two methyl groups. Because it lacks α -protons, enolization at C5 is impossible. Consequently, 5,5-DMBA is completely inactive in Knoevenagel condensations.

Application as a Mechanistic Probe: Because 5,5-DMBA possesses the same N1 and N3 imide protons as BA but lacks the C5 protons, it serves as an ideal negative control in mechanistic studies. For instance, in complex polymerization studies (such as the STOBA synthesis mechanism), researchers utilize 5,5-DMBA to definitively prove that condensation and Michael additions occur exclusively at the C5 carbon, ruling out alternative N-alkylation pathways at the nitrogen atoms [2].

Mechanism Aldehyde Aldehyde/Ketone (Electrophile) Product 5-Arylidenebarbituric Acid (Knoevenagel Product) Aldehyde->Product NoRxn No Enolization (0% Yield) Aldehyde->NoRxn BA Barbituric Acid (Active C5 Protons) Enolate C5 Enolate Intermediate (Nucleophile) BA->Enolate Base (-H+) DMBA 5,5-Dimethylbarbituric Acid (Blocked C5 Position) DMBA->NoRxn Base (No C5-H) Enolate->Product + Aldehyde - H2O

Fig 1. Mechanistic divergence between Barbituric Acid and 5,5-Dimethylbarbituric Acid.

Product Performance & Quantitative Comparison

When subjected to standard Knoevenagel conditions, the performance difference between the two compounds is absolute. The table below summarizes their comparative profiles.

Property / ParameterBarbituric Acid (BA)5,5-Dimethylbarbituric Acid (5,5-DMBA)
Active Methylene (C5) Yes (2 acidic protons)No (Blocked by 2 methyl groups)
pKa (approximate) ~4.0 (at C5)>13 (N-H protons only)
Knoevenagel Reactivity Highly ActiveInactive (0% Yield)
Enolate Formation Rapid under mild base/neutral conditionsImpossible at C5
Primary Application Reactant for 5-arylidene synthesisNegative control / Mechanistic probe

Experimental Protocol: Comparative Knoevenagel Condensation

To establish trustworthiness and demonstrate the causality of the C5 protons, the following protocol outlines a self-validating system. By running these reactions in parallel, researchers can visually and analytically confirm the C5-dependence of the Knoevenagel condensation.

Objective: To demonstrate the necessity of C5 protons by reacting benzaldehyde with BA (Test) and 5,5-DMBA (Negative Control).

Materials Required:

  • Barbituric acid (10 mmol)

  • 5,5-dimethylbarbituric acid (10 mmol)

  • Benzaldehyde (20 mmol)

  • Absolute ethanol (20 mL)

  • Sodium acetate (2 mmol, catalyst)

Step-by-Step Methodology:

  • Preparation: In two separate 50 mL round-bottom flasks (labeled Flask A and Flask B), add 10 mmol of Benzaldehyde and 10 mL of absolute ethanol to each.

  • Reactant Addition:

    • Flask A (Active): Add 10 mmol of Barbituric Acid.

    • Flask B (Control): Add 10 mmol of 5,5-Dimethylbarbituric Acid.

  • Catalysis: Add 1 mmol (10 mol%) of Sodium Acetate to both flasks to facilitate enolization.

  • Reaction Execution: Attach reflux condensers and heat both mixtures to 80°C under continuous magnetic stirring for 2 hours.

  • Observation & Validation:

    • Flask A: A heavy, visually distinct precipitate of 5-benzylidenebarbituric acid will form within 15-30 minutes. This occurs due to the successful condensation and the subsequent insolubility of the conjugated product in ethanol.

    • Flask B: The solution will remain clear (or unreacted starting material will remain suspended). No condensation product is formed, directly validating that the N-H protons cannot participate in the condensation.

  • Workup: Cool Flask A to room temperature, isolate the precipitate via vacuum filtration, wash with cold ethanol, and dry in vacuo. Analyze Flask B via TLC or 1 H-NMR to confirm the quantitative recovery of the unreacted 5,5-DMBA and benzaldehyde.

Workflow Start Equimolar Benzaldehyde + Ethanol Split1 Flask A: Add Barbituric Acid + 10 mol% NaOAc Start->Split1 Split2 Flask B: Add 5,5-DMBA + 10 mol% NaOAc Start->Split2 Reflux Reflux at 80°C for 2 Hours Split1->Reflux Split2->Reflux Result1 Heavy Precipitate Forms (5-Benzylidenebarbituric Acid) Reflux->Result1 Flask A Result2 Clear Solution / Unreacted (Quantitative Recovery) Reflux->Result2 Flask B

Fig 2. Comparative experimental workflow validating the C5-dependent Knoevenagel condensation.

References

  • Title: A Simple Method for Knoevenagel Condensation of α , β -Conjugated and Aromatic Aldehydes with Barbituric Acid Source: Journal of Heterocyclic Chemistry, 2001 URL: [Link]

  • Title: NMR spectroscopy study on N,N′-bismaleimide-4,4′-diphenylmethane and barbituric acid synthesis reaction mechanism in solvent N,N′-dimethylformamide Source: RSC Advances, 2016 URL: [Link]

Comparative

Benchmarking 5,5-Dimethylbarbituric Acid Against Standard Barbiturates: A Comprehensive Physicochemical and Pharmacological Guide

Executive Summary 5,5-Dimethylbarbituric acid (5,5-DMBA) is the simplest 5,5-dialkyl derivative of the pyrimidine-2,4,6-trione core. While standard clinical barbiturates (such as phenobarbital, secobarbital, and barbital...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Dimethylbarbituric acid (5,5-DMBA) is the simplest 5,5-dialkyl derivative of the pyrimidine-2,4,6-trione core. While standard clinical barbiturates (such as phenobarbital, secobarbital, and barbital) are renowned for their central nervous system (CNS) depressant activity, 5,5-DMBA is pharmacologically inactive as a hypnotic. This guide benchmarks 5,5-DMBA against its clinical counterparts, dissecting the physicochemical, thermodynamic, and structural causality behind its divergent biological profile.

Mechanistic & Physicochemical Benchmarking

Ionization and pKa: Correcting the Historical Record

The ionization state of a barbiturate dictates its solubility, membrane permeability, and receptor binding affinity. Historically, the pKa of 5,5-DMBA was inaccurately reported as 7.1 in early 20th-century literature[1]. However, modern high-precision potentiometric titrations have established the true pKa at 8.51[1],[2].

  • Causality: Because physiological pH is 7.4, a pKa of 8.51 ensures that 5,5-DMBA remains predominantly in its unionized form in the bloodstream. In contrast, phenobarbital (pKa 7.4) exists in a near 50:50 equilibrium at physiological pH, optimizing both aqueous solubility for transport and lipophilicity for membrane crossing.

Gas-Phase Acidity (GA) and Thermodynamics

To isolate the intrinsic electronic effects of the alkyl substituents from solvent interactions, gas-phase acidity (GA) is measured. The GA of 5,5-DMBA at the N–H deprotonation site is 1369.4 ± 8.8 kJ/mol[3]. This value is nearly identical to that of 5,5-diethylbarbituric acid (Barbital), which has a GA of 1368.2 ± 8.8 kJ/mol[3].

  • Causality: This thermodynamic parity proves that extending the alkyl chain from methyl to ethyl exerts negligible inductive effects on the intrinsic acidity of the imide nitrogen[4].

  • Solid-State Dynamics: The gas-phase enthalpy of formation for 5,5-DMBA is −590.6 ± 2.3 kJ/mol[5]. In its crystalline state, 5,5-DMBA forms a highly stable three-dimensional network driven by N–H···O=C hydrogen bonds that assemble into ribbons, further locked into place by weak C–H···O=C interactions[5].

Lipophilicity and Pharmacodynamics (GABA_A Modulation)

Standard barbiturates exert their anesthetic effects by binding to the transmembrane hydrophobic pockets of γ-aminobutyric acid type A (GABA_A) receptors, prolonging chloride channel opening[3].

  • Causality: Binding affinity and Blood-Brain Barrier (BBB) penetration are strictly governed by the lipophilicity (LogP) of the C5 substituents[6]. 5,5-DMBA possesses short methyl groups, resulting in a highly polar molecule (LogP < 0). It lacks the bulky, lipophilic side chains required to passively diffuse across the BBB[6]. Consequently, 5,5-DMBA cannot reach CNS targets, and even if it did, its methyl groups provide insufficient hydrophobic bulk to engage the GABA_A receptor pocket.

SAR_Logic Core Barbituric Acid Core (Pyrimidine-2,4,6-trione) Sub_Methyl 5,5-Dimethyl Substitution (5,5-DMBA) Core->Sub_Methyl Sub_Bulky Bulky/Lipophilic Substitution (e.g., Ethyl, Phenyl, Allyl) Core->Sub_Bulky Prop_LowLogP Low Lipophilicity (LogP < 0) Sub_Methyl->Prop_LowLogP Prop_HighLogP High Lipophilicity (LogP 1.5 - 2.0) Sub_Bulky->Prop_HighLogP Mech_NoBBB Poor BBB Penetration & Weak Hydrophobic Binding Prop_LowLogP->Mech_NoBBB Mech_BBB Efficient BBB Penetration & Strong Pocket Binding Prop_HighLogP->Mech_BBB Outcome_Inactive Inactive as CNS Depressant Mech_NoBBB->Outcome_Inactive Outcome_Active Potent GABA_A Modulator (Sedative/Hypnotic) Mech_BBB->Outcome_Active

Caption: SAR logic mapping the effect of C5 substitution on BBB penetration and GABA-A activity.

Quantitative Data Comparison

The following table synthesizes the physicochemical and pharmacological divergence between 5,5-DMBA and standard clinical barbiturates.

Property5,5-Dimethylbarbituric AcidBarbital (5,5-Diethyl)PhenobarbitalSecobarbital
pKa 8.517.97.47.9
LogP (Lipophilicity) ~ -0.10.651.471.97
Gas-Phase Acidity (kJ/mol) 1369.4 ± 8.81368.2 ± 8.8N/AN/A
GABA_A Modulation InactiveWeakPotentHighly Potent
Primary Application Chemical building blockObsolete hypnoticAnticonvulsantAnesthetic / Hypnotic

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies detail the exact parameters required to validate the physicochemical properties of 5,5-DMBA.

Protocol A: High-Precision Potentiometric Determination of pKa

This protocol utilizes a high-precision potentiometric system (e.g., Sirius PCA 101) to override historically flawed titration data[1].

  • Sample Preparation: Dissolve 5,5-DMBA in double-distilled water to create an approximately 1 mM solution.

  • Ionic Strength Control (Critical Step): Add NaCl to achieve a constant ionic strength of 0.167 N. Causality: Maintaining a constant ionic strength prevents fluctuations in the activity coefficients of the ions during titration, ensuring the derived pKa is biologically relevant and thermodynamically accurate[1].

  • Standardization: Standardize 0.5 N HCl and 0.5 N NaOH titrants to four decimal places using NIST-traceable standards.

  • Titration Execution: Titrate the solution from a low pH to a high pH under a nitrogen atmosphere to prevent atmospheric CO2 contamination (which forms carbonic acid and skews the baseline)[1].

  • Data Processing: Perform the assay in triplicate and calculate the pKa using Bjerrum plot analysis.

Protocol B: Gas-Phase Acidity Determination via ESI-TQ MS

This protocol utilizes the Extended Kinetic Method (EKM) to determine intrinsic acidity without solvent interference[3].

  • Reference Acid Selection: Select four reference acids with known Gas-Phase Acidities (GAs) bracketing the expected GA of 5,5-DMBA (e.g., 4-nitrophenol, 3-trifluorobenzoic acid)[3].

  • Heterodimer Generation: Introduce a mixture of 5,5-DMBA and a reference acid into an Electrospray Ionization (ESI) source to generate proton-bound heterodimers[M1–H–M2]⁻.

  • Collision-Induced Dissociation (CID): Isolate the heterodimers in a Triple Quadrupole (TQ) mass spectrometer and subject them to CID using argon gas at seven distinct collision energies (ECM) ranging from 1.0 to 4.0 eV[3].

  • Thermodynamic Extraction: Record the abundance ratios of the resulting fragment ions. Causality: The competitive dissociation of the heterodimer into respective monomers directly correlates with their relative gas-phase acidities. Plotting the natural log of the fragment ratios against the effective temperature yields the precise GA (1369.4 kJ/mol)[3].

ESI_Workflow Step1 Sample Prep Mix 5,5-DMBA & Reference Acids Step2 ESI Source Generate Heterodimers Step1->Step2 Step3 Triple Quadrupole Collision-Induced Dissociation (1-4 eV) Step2->Step3 Step4 Data Analysis Extended Kinetic Method Step3->Step4 Step5 Output Gas-Phase Acidity (1369.4 kJ/mol) Step4->Step5

Caption: ESI-TQ MS workflow for determining the gas-phase acidity of 5,5-DMBA.

References

  • Profiles of Drug Substances, Excipients and Related Methodology: Critical Compilation of pKa Values for Pharmaceutical Substances. epdf.pub. 1

  • 5,5-Dimethylbarbituric acid | 24448-94-0. Benchchem. 2

  • Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. Journal of the American Society for Mass Spectrometry - ACS Publications. 3

  • Experimental and Computational Thermochemical Study and Solid-Phase Structure of 5,5-Dimethylbarbituric Acid. The Journal of Physical Chemistry A - ACS Publications. 5

  • Barbituric acid, 1-allyl-5,5-diethyl- - 7548-63-2. Vulcanchem. 6

Sources

Safety & Regulatory Compliance

Safety

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 5,5-Dimethylbarbituric Acid

This guide provides an in-depth, procedural framework for the safe handling of 5,5-Dimethylbarbituric acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling of 5,5-Dimethylbarbituric acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these specific measures are critical. This protocol is designed for researchers, scientists, and drug development professionals, ensuring that safety and experimental integrity are maintained at the highest level.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of 5,5-Dimethylbarbituric acid is the foundation of a robust safety plan. This compound is not benign; it is a combustible solid that presents significant health risks upon exposure.[1] The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the necessary protective measures.

Hazard ClassificationDescriptionGHS CategoryPrimary RiskSource
Acute Toxicity, Oral Harmful if swallowed.Category 4Ingestion of the powder can lead to systemic toxicity.[2][3]
Serious Eye Damage Causes irreversible eye damage upon contact.Category 1Direct contact with the powder can cause severe and permanent injury.[2][3]
Skin Irritation Causes skin irritation upon contact.Category 2Direct contact can lead to inflammation and discomfort.[4]
Respiratory Irritation May cause irritation to the respiratory tract.Category 3Inhalation of airborne dust can irritate the nose, throat, and lungs.[4]
Combustible Dust Finely dispersed particles in the air may form an explosive mixture.Not CategorizedWhile not explosive in its delivered form, dust accumulation and dispersion create a fire or explosion hazard.[5][1][5]

The causality is clear: the severe risk to eyes, combined with respiratory, skin, and ingestion hazards, necessitates a multi-layered PPE and engineering control strategy.

The Hierarchy of Controls: Your Primary Defense

Before any PPE is selected, the Hierarchy of Controls must be applied. This principle, mandated by safety bodies like OSHA, prioritizes the most effective safety measures.[6] PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Elimination/Substitution: (Not applicable for this topic, as the use of the compound is required).

  • Engineering Controls: These are the most critical physical controls in your lab. For 5,5-Dimethylbarbituric acid, the following are non-negotiable:

    • Chemical Fume Hood: All weighing and handling of the solid compound must be performed within a certified chemical fume hood.[7] This contains airborne particles at the source.

    • Ventilated Enclosures: A ventilated balance enclosure is an acceptable alternative for weighing operations.[7]

    • General Laboratory Ventilation: The lab must have adequate air exchange rates to keep airborne concentrations low.[8][9]

  • Administrative Controls: These are work practices that reduce exposure.

    • Designated Work Areas: Clearly mark an area for handling this compound to prevent cross-contamination.[7]

    • Standard Operating Procedures (SOPs): Your institution must have a written SOP for handling this and similar hazardous powders.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound, as required by OSHA's Hazard Communication Standard.[6][10]

Core PPE Protocol for 5,5-Dimethylbarbituric Acid

The following PPE is mandatory for all operations involving 5,5-Dimethylbarbituric acid powder. The selection is directly correlated with the hazards identified in Section 1.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing/Handling Solid Chemical splash goggles AND a full-face shield.Double-gloved with Nitrile. Outer glove >0.20mm, inner glove >0.12mm.NIOSH-approved N95 (or higher) filtering facepiece respirator.[1][8]Chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.
Preparing Solutions Chemical splash goggles. (Face shield recommended).Double-gloved with Nitrile.Not required if performed entirely within a fume hood after the solid is wetted.Chemical-resistant lab coat, long pants, and closed-toe shoes.
Spill Cleanup Chemical splash goggles AND a full-face shield.Heavy-duty nitrile or neoprene gloves over standard nitrile gloves.NIOSH-approved respirator with P100 particulate filters.Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.

Rationale for Selections:

  • Eye/Face Protection: Due to the GHS Category 1 classification for "Serious Eye Damage," standard safety glasses are entirely inadequate.[2][3] Chemical splash goggles that form a seal around the eyes are required to protect against airborne particles. A full-face shield is worn over the goggles during solid handling to protect the entire face from splashes or puffs of powder.

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance.[9] Double-gloving is a critical practice to prevent contamination during glove removal and provides a backup barrier in case the outer glove is compromised.[7]

  • Respiratory Protection: The fine, dusty nature of the powder necessitates respiratory protection to prevent irritation.[4] An N95 respirator is the minimum requirement for handling powders that are not volatile.[1] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training as per OSHA regulations.[8]

  • Body Protection: A lab coat prevents the powder from settling on personal clothing. It should be kept fully buttoned to provide maximum coverage.

Procedural Guide: A Step-by-Step Workflow

This section provides a self-validating system for handling 5,5-Dimethylbarbituric acid, designed to minimize exposure at every stage.

Preparation and Area Designation
  • Verify that the chemical fume hood is certified and functioning correctly.

  • Designate a specific area within the hood for the procedure.[7]

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood to minimize traffic in and out of the containment area.[7]

Donning PPE

Follow this specific order to ensure a proper and safe fit:

  • Don inner nitrile gloves.

  • Don your lab coat, ensuring it is fully buttoned.

  • Don your N95 respirator, performing a user seal check as required.

  • Don chemical splash goggles.

  • Don the full-face shield.

  • Don outer nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Handling the Compound
  • Perform all manipulations deep within the fume hood.

  • Handle the container of 5,5-Dimethylbarbituric acid gently to avoid creating airborne dust.[7]

  • Use a spatula to carefully transfer the desired amount of powder to a weigh boat.

  • If preparing a solution, slowly add the powder to the solvent to prevent splashing and dust generation.

  • Securely cap the primary container immediately after use.

Doffing PPE and Decontamination

This process is designed to prevent contamination of your skin and the lab environment.

  • Remove outer gloves, peeling them off so they are inside-out, and dispose of them in the designated hazardous waste container.

  • Remove your face shield and goggles.

  • Step away from the immediate work area.

  • Remove your lab coat, turning it inward as you do, and hang it in its designated location or dispose of it if it is a disposable coat.

  • Remove your respirator.

  • Remove inner gloves and dispose of them in the hazardous waste.

  • IMMEDIATELY wash your hands and forearms thoroughly with soap and water.[11]

Waste Disposal
  • All materials that have come into direct contact with 5,5-Dimethylbarbituric acid are considered hazardous waste.[7] This includes gloves, weigh boats, pipette tips, and contaminated bench paper.

  • Place all contaminated solid waste into a clearly labeled, sealed hazardous waste bag or container.[7][12]

  • Empty chemical containers must also be disposed of as hazardous waste unless fully decontaminated according to your institution's safety protocols.

  • Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[5][13] All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical and procedural flow for safely handling 5,5-Dimethylbarbituric acid, from initial preparation to final waste disposal.

cluster_prep 1. Preparation Phase cluster_ppe_on 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_ppe_off 4. Doffing PPE cluster_disposal 5. Disposal Phase A Verify Fume Hood Function B Designate & Prepare Work Surface A->B C Assemble All Equipment B->C D Inner Gloves & Lab Coat C->D E Respirator (N95) & Goggles D->E F Face Shield & Outer Gloves E->F G Gently Transfer Solid Compound F->G H Prepare Solution or Aliquot G->H I Securely Cap All Containers H->I J Remove Outer Gloves & Face Protection I->J K Remove Lab Coat & Respirator J->K L Remove Inner Gloves & Wash Hands K->L M Segregate Contaminated Solid Waste L->M N Place in Labeled Hazardous Waste Container M->N

Caption: Workflow for safe handling of 5,5-Dimethylbarbituric acid.

References

  • Sigma-Aldrich. (n.d.). 5,5-Dimethylbarbituric acid Safety Information.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Barbituric Acid, 99+%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Barbituric acid.
  • CDH Fine Chemical. (n.d.). Barbituric Acid CAS No 67-52-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2023, August 14). BARBITURIC ACID AR Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Benchchem. (2025). Personal Protective Equipment (PPE) for Handling Barbinine.
  • PubChem - NIH. (n.d.). Dimethylbarbituric acid | C6H8N2O3 | CID 69860.
  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET - 1,3-Dimethylbarbituric acid.
  • Cayman Chemical. (2023, June 22). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethylbarbituric acid.
  • OSHA. (n.d.). Chemical Hazards and Toxic Substances.
  • CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • Chemos GmbH & Co.KG. (2021, February 15). Safety Data Sheet: 1,3-Dimethylbarbituric acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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